(4-Cyclopropylphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclopropylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGPNIFDHYUTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553212 | |
| Record name | 1-(4-Cyclopropylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118184-67-1 | |
| Record name | 4-Cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyclopropylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyclopropylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Imperative of Unambiguous Characterization
An In-depth Technical Guide to the Structure Elucidation of (4-Cyclopropylphenyl)methanamine
In the landscape of modern drug discovery and materials science, (4-Cyclopropylphenyl)methanamine serves as a valuable primary amine building block. Its unique combination of a rigid cyclopropyl group and an aromatic scaffold makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The precise arrangement of these functional groups is paramount to the final compound's activity and safety profile. Therefore, the unambiguous structural elucidation of this intermediate is not merely a procedural step but a foundational pillar of scientific rigor. This guide eschews a simple checklist approach, instead offering a holistic, logic-driven workflow for the definitive characterization of (4-Cyclopropylphenyl)methanamine, grounded in the principles of spectroscopic analysis.
Initial Assessment: Predicted Properties and Structural Hypothesis
Before any analysis begins, a thorough understanding of the target molecule's expected properties is essential. This allows for the formation of a structural hypothesis that will be systematically tested and validated by the subsequent experimental data. The primary structure consists of a benzylamine core where the phenyl ring is substituted at the para-position (position 4) with a cyclopropyl group.
Table 1: Physicochemical Properties of (4-Cyclopropylphenyl)methanamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Monoisotopic Mass | 147.1048 g/mol | [2] |
| Appearance | Light brown liquid (predicted) | [3] |
| pKa (predicted) | 9.29 ± 0.10 | [3] |
Our working hypothesis is the structure shown below, which we will seek to confirm.
The Analytical Keystone: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of data from multiple, orthogonal methods. Our strategy integrates Mass Spectrometry (MS) for mass and fragmentation, Infrared (IR) Spectroscopy for functional group identification, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.
Caption: Key HMBC correlations confirming the connectivity of the major fragments.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled (typically through 2-3 bonds).
-
Expected Correlations:
-
A strong cross-peak between the aromatic doublets at ~7.15 and ~7.05 ppm.
-
Correlations between the cyclopropyl protons (H-8, H-9, H-9').
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton directly to the carbon it is attached to.
-
Expected Correlations:
-
H-2/6 (~7.15 ppm) → C-2/6 (~128 ppm)
-
H-3/5 (~7.05 ppm) → C-3/5 (~126 ppm)
-
H-7 (~3.85 ppm) → C-7 (~46 ppm)
-
H-8 (~1.85 ppm) → C-8 (~15 ppm)
-
H-9/9' (~0.90/0.65 ppm) → C-9 (~10 ppm)
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for connecting the individual spin systems.
-
Key Validating Correlations:
-
H-7 (benzylic CH₂) → C-1 and C-2/6: This definitively links the aminomethyl group to the aromatic ring at position C-1.
-
H-8 (cyclopropyl CH) → C-4 and C-3/5: This definitively links the cyclopropyl group to the aromatic ring at position C-4.
-
H-2/6 (aromatic) → C-4: This correlation across the ring confirms the para-substitution pattern.
-
-
Conclusion: A Self-Validating Structural Proof
The structure of (4-Cyclopropylphenyl)methanamine is confirmed with high confidence through the systematic and logical integration of orthogonal analytical techniques. HRMS establishes the correct elemental composition, C₁₀H₁₃N. FTIR confirms the presence of a primary amine and a 1,4-disubstituted aromatic ring. Finally, a comprehensive set of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton, with key HMBC correlations irrefutably connecting the aminomethyl and cyclopropyl fragments to the aromatic ring at the C-1 and C-4 positions, respectively. This rigorous, multi-faceted approach ensures the identity and purity of the material, providing a solid foundation for its use in research and development.
References
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PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalysed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
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PubChem. (n.d.). Cyclopropyl-(4-ethylsulfonylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Automated Topology Builder (ATB). (n.d.). 1-(4-Phenoxyphenyl)methanamine. The University of Queensland. Retrieved from [Link]
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PubChem. (n.d.). Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). {1-[4-(Methylsulfanyl)phenyl]cyclopropyl}methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
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PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. National Library of Medicine. Retrieved from [Link]
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A Technical Guide to (4-Cyclopropylphenyl)methanamine (CAS: 118184-67-1): A Key Building Block in Modern Drug Discovery
Executive Summary
(4-Cyclopropylphenyl)methanamine is a primary benzylamine derivative featuring a cyclopropyl group at the para position of the phenyl ring. This seemingly simple molecule has emerged as a high-value building block for medicinal chemists and drug development professionals. The incorporation of the cyclopropyl moiety is a well-established strategy to address multifaceted challenges in drug design, including enhancing metabolic stability, improving potency, and modulating physicochemical properties.[1][2] This guide provides an in-depth technical overview of (4-Cyclopropylphenyl)methanamine, covering its chemical properties, a robust and scalable synthetic protocol, analytical characterization, and its strategic application in pharmaceutical research and development. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively leverage this versatile synthon in their discovery programs.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are critical for its effective use in synthesis and formulation.
Table 1: Chemical Identification
| Identifier | Value |
| Compound Name | (4-Cyclopropylphenyl)methanamine |
| CAS Number | 118184-67-1 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol [3] |
| SMILES | C1CC1c2ccc(cc2)CN |
| MDL Number | MFCD11109724 |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | Predicted |
| Boiling Point | ~235.5 °C | Predicted |
| Density | ~0.99 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~9.6 | Predicted |
| Storage Conditions | 2-8°C, Inert Atmosphere | Commercial Supplier Data |
The Cyclopropyl Moiety in Medicinal Chemistry: A Strategic Overview
The utility of (4-Cyclopropylphenyl)methanamine stems directly from the unique and advantageous characteristics of the cyclopropyl group.[4] This small, strained carbocycle is not merely a passive spacer but an active modulator of a drug candidate's biological profile.
Causality Behind its Utility:
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains.[1] This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5] Incorporating this motif can "shield" a molecule from rapid degradation, thereby increasing its half-life and bioavailability.
-
Enhanced Potency & Binding: The rigid, three-dimensional structure of the cyclopropyl group provides conformational constraint.[5] This reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[4] Its unique electronic properties, featuring enhanced π-character in the C-C bonds, can also lead to favorable interactions within a receptor's binding pocket.[1]
-
Physicochemical Modulation: The cyclopropyl group can act as a "lipophilic hydrogen bond donor." While increasing lipophilicity, which can aid in membrane permeability, it does not add the bulk of larger groups like a t-butyl. This allows for fine-tuning of properties such as solubility, permeability, and reduction of P-glycoprotein efflux.[1][6]
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// Attribute Nodes Potency [label="Enhances Potency", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Improves Metabolic\nStability (Blocks CYP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Increases Membrane\nPermeability", fillcolor="#F1F3F4", fontcolor="#202124"]; OffTarget [label="Reduces Off-Target\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Modulates Solubility", fillcolor="#F1F3F4", fontcolor="#202124"];
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Potency -> sub_Potency [style=dashed, color="#5F6368", arrowhead=none]; Metabolism -> sub_Metabolism [style=dashed, color="#5F6368", arrowhead=none]; Permeability -> sub_Permeability [style=dashed, color="#5F6368", arrowhead=none]; }
Caption: Strategic benefits of incorporating the cyclopropylphenyl motif.
Synthesis and Manufacturing
A reliable and scalable synthesis is paramount for the utility of any building block. The most direct and industrially viable route to (4-Cyclopropylphenyl)methanamine is the catalytic hydrogenation of its corresponding nitrile precursor, 4-cyclopropylbenzonitrile.
Recommended Synthetic Protocol: Catalytic Hydrogenation of 4-Cyclopropylbenzonitrile
This protocol is a self-validating system designed for high conversion and selectivity, minimizing common side products like secondary amines and hydrodehalogenation (if starting from a halo-precursor).
Materials and Equipment:
-
Reactants: 4-Cyclopropylbenzonitrile, Anhydrous Ethanol (200 proof), Ammonium Hydroxide (28-30% solution), Raney Nickel (50% slurry in water), Hydrogen gas (high purity).
-
Equipment: Parr-type hydrogenation apparatus or a stainless-steel autoclave, magnetic or mechanical stirrer, filtration apparatus (e.g., Buchner funnel with Celite®), standard laboratory glassware, rotary evaporator.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5-10 mol% relative to the nitrile) with deionized water three times, followed by three washes with anhydrous ethanol to remove residual water. This step is critical as water can inhibit catalyst activity.
-
Reactor Charging: Charge the hydrogenation vessel with 4-cyclopropylbenzonitrile (1.0 eq) and the washed Raney Nickel catalyst. Add a solution of anhydrous ethanol and ammonium hydroxide (typically a 7:1 to 10:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of nitrile).
-
Causality Check: The use of ammoniacal ethanol is a cornerstone of selective primary amine synthesis from nitriles. The excess ammonia in the reaction mixture suppresses the formation of secondary amines (dibenzylamines) by competing with the newly formed primary amine for reaction with the intermediate imine species.[7][8]
-
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-60°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete within 4-12 hours. A small aliquot can be carefully depressurized, filtered, and analyzed by GC-MS or TLC to confirm the disappearance of the starting nitrile.
-
Work-up and Isolation: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst.
-
Safety Protocol: The filter cake must be kept wet with ethanol or water at all times and disposed of according to institutional safety guidelines for pyrophoric catalysts. Do not allow the catalyst to dry in air.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and ammonia. The resulting crude oil can be purified by vacuum distillation or by dissolving in a suitable solvent (e.g., diethyl ether), washing with brine, drying over anhydrous sodium sulfate, and reconcentrating to yield the pure (4-Cyclopropylphenyl)methanamine.
Caption: High-level workflow for the synthesis of the target amine.
Analytical Characterization and Quality Control
Confirming the identity and purity of (4-Cyclopropylphenyl)methanamine is essential before its use. A combination of standard spectroscopic and chromatographic techniques should be employed.[9]
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint. Key signals to verify are:
-
Aromatic protons on the disubstituted ring (two doublets, appearing around 7.0-7.3 ppm).
-
The benzylic CH₂ protons (a singlet around 3.8 ppm).
-
The amine (NH₂) protons (a broad singlet, chemical shift is concentration and solvent dependent).
-
The characteristic cyclopropyl protons (multiplets in the upfield region, typically 0.5-1.1 ppm).
-
-
¹³C NMR (Carbon NMR): Should show the expected number of carbon signals, including the unique upfield signals for the cyclopropyl carbons.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) should confirm the molecular weight with a molecular ion peak [M]+ at m/z 147 or [M+H]+ at m/z 148, respectively.
-
HPLC/UPLC: A reverse-phase HPLC method should be used to determine purity, which should typically be >97% for use in drug discovery applications.[10]
Applications in Drug Discovery and Development
(4-Cyclopropylphenyl)methanamine serves as a critical intermediate for introducing the 4-cyclopropylbenzyl moiety into a larger molecule. This is most commonly achieved through reactions involving the primary amine, such as reductive amination, amide bond formation, or its use in building heterocyclic scaffolds.
Primary Application: Structure-Activity Relationship (SAR) Exploration
In a typical drug discovery cascade, scientists synthesize a library of analogues to probe the chemical space around a lead compound. The (4-cyclopropylphenyl)methyl group is an excellent tool for this purpose, allowing researchers to systematically evaluate the effect of a small, rigid, and metabolically robust lipophilic group in a specific region of the target's binding site.
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// Reaction Reaction [label="Reductive Amination\nor\nAmide Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Product [label="New Analogue\n(Scaffold-Linker-4-Cyclopropylphenyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Scaffold -> Reaction; Amine -> Reaction; Reaction -> Product;
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Caption: Role as a key building block in analogue synthesis.
Safety, Handling, and Storage
As a substituted benzylamine, this compound requires careful handling to ensure personnel safety.[11]
-
Hazard Classification: While specific data for this exact compound is limited, analogous benzylamines are classified as corrosive and can cause skin irritation/burns and serious eye damage.[12] They are often harmful if swallowed or inhaled.[11] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Use only in a well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent slow air oxidation.
Conclusion
(4-Cyclopropylphenyl)methanamine is more than a simple amine; it is a strategic tool for the modern medicinal chemist. Its value is derived from the proven ability of the cyclopropyl group to confer desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and enhance biological potency.[4] A clear understanding of its properties, a robust synthetic route, and proper handling procedures enable its effective and safe deployment in the synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the full potential of this versatile building block.
References
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PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Tlili, A., & Billa, E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(10), 4541–4555. [Link]
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Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545–1562. [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
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ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
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An In-Depth Technical Guide to (4-Cyclopropylphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Cyclopropylphenyl)methanamine is a primary amine featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring. This structural motif has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its utility as a versatile building block in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of (4-cyclopropylphenyl)methanamine, including its molecular formula, molecular weight, synthesis, and detailed characterization. Furthermore, it explores its applications in drug discovery, with a focus on its role as a bioisosteric replacement and its incorporation into novel therapeutic agents. The guide also discusses critical aspects of its metabolic stability and provides exemplary experimental protocols for its synthesis and derivatization, offering valuable insights for researchers in the pharmaceutical sciences.
Core Molecular Attributes
(4-Cyclopropylphenyl)methanamine is a chemical compound with the molecular formula C₁₀H₁₃N .[1] Its calculated molecular weight is 147.22 g/mol .[1]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of (4-cyclopropylphenyl)methanamine is presented in Table 1. These parameters are crucial for predicting its behavior in various biological and chemical systems, including solubility, permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | PubChem[1] |
| Molecular Weight | 147.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 147.1048 Da | PubChem[1] |
| XlogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
Synthesis and Characterization
The synthesis of (4-cyclopropylphenyl)methanamine can be efficiently achieved through the reductive amination of 4-cyclopropylbenzaldehyde. This widely employed method in medicinal chemistry offers a direct and high-yielding route to the desired primary amine.[2][3]
Caption: Reductive amination pathway for the synthesis of (4-cyclopropylphenyl)methanamine.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of (4-cyclopropylphenyl)methanamine from 4-cyclopropylbenzaldehyde using a nickel-based catalyst.[2]
Materials:
-
4-Cyclopropylbenzaldehyde
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Nickel-doped MFM-300(Cr) catalyst[2]
-
Suitable solvent (e.g., 1,4-dioxane)
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add 4-cyclopropylbenzaldehyde and the Ni/MFM-300(Cr) catalyst in a suitable solvent.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia (NH₃) into the reactor.
-
Pressurize the reactor with hydrogen (H₂) to the desired pressure (e.g., 5 bar).[2]
-
Heat the reaction mixture to the specified temperature (e.g., 160 °C) with stirring.[2]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure (4-cyclopropylphenyl)methanamine.
Spectroscopic Characterization
The structural elucidation of (4-cyclopropylphenyl)methanamine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton, the cyclopropyl protons, and the amine protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.3 ppm). The benzylic proton will be a multiplet, and the cyclopropyl protons will exhibit complex multiplets in the upfield aliphatic region (typically δ 0.5-1.0 ppm and a methine proton around δ 1.8 ppm), a distinctive feature of the cyclopropyl group.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate in the typical range of δ 125-145 ppm. The benzylic carbon and the cyclopropyl carbons will appear in the upfield region.[4][5]
Mass Spectrometry (MS):
The mass spectrum of (4-cyclopropylphenyl)methanamine will show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight. The electrospray ionization (ESI) mass spectrum in positive mode would show a peak for the protonated molecule ([M+H]⁺) at m/z 148.[6] Fragmentation patterns may include the loss of the amino group or cleavage of the cyclopropyl ring.
Applications in Drug Discovery
The cyclopropyl moiety is a valuable functional group in medicinal chemistry, often employed as a bioisosteric replacement for other groups to enhance metabolic stability, potency, and selectivity, while also improving pharmacokinetic properties.[3]
Caption: (4-Cyclopropylphenyl)methanamine as a key building block in the synthesis of therapeutic agents.
Building Block for PARG Inhibitors
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway and has emerged as a promising target for cancer therapy.[7][8][9] Small molecule inhibitors of PARG are being actively pursued as potential anticancer agents.[10][11] (4-Cyclopropylphenyl)methanamine can serve as a crucial building block in the synthesis of novel PARG inhibitors, where the cyclopropyl group can impart desirable properties such as increased metabolic stability and enhanced binding to the target enzyme.
Precursor for GPR88 Agonists
G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the brain and is implicated in various central nervous system (CNS) disorders.[12][13] The development of potent and selective GPR88 agonists is a key strategy for exploring its therapeutic potential.[14][15][16] The (4-cyclopropylphenyl)methanamine scaffold can be incorporated into the design of novel GPR88 agonists, where the lipophilic cyclopropyl group can contribute to improved brain permeability and target engagement.
Experimental Protocol: N-Acylation
N-acylation is a common chemical transformation used to modify primary amines like (4-cyclopropylphenyl)methanamine, enabling the synthesis of a diverse library of amide derivatives for structure-activity relationship (SAR) studies.[17][18][19][20][21]
Materials:
-
(4-Cyclopropylphenyl)methanamine
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
-
Tertiary amine base (e.g., triethylamine, TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (4-cyclopropylphenyl)methanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride (or acid anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Metabolic Considerations
The metabolic fate of drug candidates is a critical factor in their development. The cyclopropylamine moiety, while often introduced to enhance metabolic stability, can also be susceptible to specific metabolic pathways.[12] Cytochrome P450 enzymes can mediate the oxidation of the cyclopropylamine group, potentially leading to the formation of reactive metabolites.[12] A thorough understanding of the metabolic profile of (4-cyclopropylphenyl)methanamine and its derivatives is therefore essential for mitigating potential toxicity risks in drug design.
Conclusion
(4-Cyclopropylphenyl)methanamine is a valuable and versatile building block for drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the synthesis of a wide range of therapeutic agents, including inhibitors of enzymes like PARG and modulators of receptors such as GPR88. The synthetic accessibility of this compound, primarily through reductive amination, coupled with the potential for diverse functionalization via reactions like N-acylation, provides medicinal chemists with a powerful tool for lead optimization and the development of novel drug candidates. A comprehensive understanding of its synthesis, characterization, and metabolic profile, as detailed in this guide, is crucial for its effective application in the pursuit of new and improved medicines.
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National Center for Biotechnology Information. "Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer." PubMed, National Institutes of Health. [Link]
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National Center for Biotechnology Information. "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." PubMed Central, National Institutes of Health. [Link]
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An In-depth Technical Guide to (4-Cyclopropylphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(4-Cyclopropylphenyl)methanamine, a primary amine featuring a unique combination of a flexible aminomethyl group and a rigid cyclopropylphenyl scaffold, is a building block of significant interest in medicinal chemistry. Its distinct structural characteristics offer a compelling entry point for the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders. This guide provides a comprehensive overview of (4-Cyclopropylphenyl)methanamine, detailing its chemical identity, synthesis protocols, physicochemical properties, and analytical characterization. Furthermore, it explores the current understanding of its role in drug discovery, supported by relevant examples and structure-activity relationship (SAR) insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.
Chemical Identity and Physicochemical Properties
(4-Cyclopropylphenyl)methanamine is a benzylic amine distinguished by a cyclopropyl group at the para position of the phenyl ring. This structural motif imparts a unique conformational rigidity and lipophilicity profile, which can be strategically exploited in drug design to enhance target binding and modulate pharmacokinetic properties.
SMILES Notation: NCC1=CC=C(C2CC2)C=C1
CAS Number: 118184-67-1
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | |
| Boiling Point | 103-115 °C (Predicted) | [1] |
| pKa | 9.29 ± 0.10 (Predicted) | [1] |
| Storage | 2-8°C, under inert atmosphere |
Synthesis of (4-Cyclopropylphenyl)methanamine
The synthesis of (4-Cyclopropylphenyl)methanamine can be achieved through several established synthetic routes, primarily involving the reduction of a nitrogen-containing functional group attached to the 4-cyclopropylbenzyl moiety. The two most common and practical approaches are the reductive amination of 4-cyclopropylbenzaldehyde and the reduction of 4-cyclopropylbenzonitrile. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Synthesis via Reductive Amination of 4-Cyclopropylbenzaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an imine from the reaction of an aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the corresponding amine.
Caption: Reductive Amination Workflow.
Detailed Protocol:
-
Imine Formation: To a solution of 4-cyclopropylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Once imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Ni).[2]
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure (4-Cyclopropylphenyl)methanamine.
Causality Behind Experimental Choices:
-
The choice of solvent is crucial for both imine formation and the reduction step. Alcohols like methanol are often preferred as they are good solvents for both the starting materials and the borohydride reducing agents.
-
Sodium borohydride is a mild and selective reducing agent, making it suitable for the reduction of the imine in the presence of other functional groups. For less reactive imines, a more powerful reducing agent or catalytic hydrogenation may be necessary.
Synthesis via Reduction of 4-Cyclopropylbenzonitrile
Another common route to (4-Cyclopropylphenyl)methanamine is the reduction of 4-cyclopropylbenzonitrile. This method is particularly useful if the benzonitrile is a more readily available starting material.
Caption: Nitrile Reduction Workflow.
Detailed Protocol:
-
Reduction: The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether, THF) or by catalytic hydrogenation under pressure.
-
Work-up and Purification: For LiAlH₄ reductions, the reaction is carefully quenched with water and a base to precipitate the aluminum salts. The organic product is then extracted, dried, and purified as described above. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed to yield the product.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. However, it is highly reactive and requires anhydrous conditions.
-
Catalytic hydrogenation is a cleaner and often safer alternative to metal hydride reductions, especially on a larger scale. The choice of catalyst and reaction conditions (pressure, temperature) can be optimized for efficiency.
Applications in Drug Discovery
The (4-cyclopropylphenyl)methanamine scaffold is a valuable building block in medicinal chemistry, primarily due to the unique properties conferred by the cyclopropyl group. This small, strained ring system can act as a bioisostere for other groups, improve metabolic stability, and provide conformational constraint, which can lead to enhanced potency and selectivity for a biological target.
While specific drugs containing the (4-cyclopropylphenyl)methanamine core are not yet on the market, its derivatives have been explored in various therapeutic areas, particularly in the development of agents targeting the central nervous system. For instance, related cyclohexylamine derivatives have been investigated as sigma receptor ligands for the treatment of diseases accompanied by central nervous system disorders.[3] The lipophilic nature of the cyclopropyl group can aid in crossing the blood-brain barrier, a critical requirement for CNS-active drugs.
Furthermore, the general class of cyclopropylamines has been incorporated into a wide range of therapeutic agents, including antidepressants and antiviral drugs.[3] The structural rigidity and electronic properties of the cyclopropyl ring can be fine-tuned to optimize interactions with biological targets.
Analytical Characterization
The structural elucidation and purity assessment of (4-Cyclopropylphenyl)methanamine are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of (4-Cyclopropylphenyl)methanamine is expected to show characteristic signals for the aromatic, benzylic, and cyclopropyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm for the two protons of the aminomethyl group. The broadness can be attributed to quadrupole broadening from the nitrogen atom and exchange with residual water.
-
Amino Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts, depending on the solvent and concentration. This signal will exchange with D₂O.
-
Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm) for the protons of the cyclopropyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the cyclopropyl group and the carbon attached to the aminomethyl group will have distinct chemical shifts.
-
Benzylic Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (typically δ 5-15 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum of (4-Cyclopropylphenyl)methanamine will exhibit characteristic absorption bands for the functional groups present:
-
N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (147.22 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for benzylic amines include the loss of the amino group and cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion or related fragments.
Conclusion
(4-Cyclopropylphenyl)methanamine is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features, combining a rigid cyclopropylphenyl core with a flexible aminomethyl group, offer medicinal chemists a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic routes to this compound are well-established, and its analytical characterization can be readily achieved using standard spectroscopic methods. As the quest for new and improved drugs continues, particularly for challenging targets in the central nervous system, the strategic incorporation of scaffolds like (4-Cyclopropylphenyl)methanamine is expected to play an increasingly important role in the future of drug discovery.
References
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Highly efficient catalytic/sonocatalytic reduction of 4-nitrophenol and antibacterial activity through a bifunctional Ag/ZnO nanohybrid material prepared via a sodium alginate method. Nanoscale Advances. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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A Comprehensive Technical Guide to the Solubility Profile of (4-Cyclopropylphenyl)methanamine for Pharmaceutical Development
Introduction
In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable structural motif. Its unique conformational rigidity and electronic properties often lead to improvements in metabolic stability, potency, and reduced off-target effects.[1][2][3] (4-Cyclopropylphenyl)methanamine represents a key building block incorporating this advantageous group, making it a compound of significant interest in the synthesis of novel therapeutics.[4] However, the successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of oral bioavailability.
This in-depth technical guide provides a comprehensive framework for characterizing the solubility of (4-Cyclopropylphenyl)methanamine. Rather than merely presenting pre-existing data, this document is designed as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of amine solubility, provides a detailed, field-proven experimental protocol for its determination, and establishes a template for the rigorous analysis and presentation of solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results essential for informed decision-making in the drug development pipeline.
Physicochemical Properties of (4-Cyclopropylphenyl)methanamine
A foundational understanding of a compound's basic physical and chemical properties is a prerequisite for any solubility investigation. These parameters influence the choice of analytical techniques and the design of the experimental protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | |
| Storage | 2-8°C, inert atmosphere |
Theoretical Considerations for Amine Solubility
The solubility of an amine like (4-Cyclopropylphenyl)methanamine is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent system.
The Influence of Molecular Structure
(4-Cyclopropylphenyl)methanamine is a primary amine, a feature that significantly influences its solubility. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the hydrogens of the amino group can act as hydrogen bond donors. This capacity for hydrogen bonding is a primary driver of solubility in protic solvents like water.
The presence of the cyclopropyl and phenyl groups, however, introduces significant hydrophobic character. The cyclopropyl group, while rigid, is an aliphatic hydrocarbon moiety.[5] The phenyl group is also nonpolar. The overall solubility of the molecule will, therefore, be a balance between the hydrophilic nature of the amine group and the hydrophobic nature of the cyclopropylphenyl portion. For a molecule to be water-soluble, the favorable interactions of the polar amine group with water must overcome the disruption of water's hydrogen-bonding network by the nonpolar hydrocarbon parts.
The Critical Role of pH
As a primary amine, (4-Cyclopropylphenyl)methanamine is a weak base. In an aqueous medium, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
The position of this equilibrium is dependent on the pH of the solution and the pKa of the compound. The protonated form, being charged, is generally much more soluble in water than the neutral form. Consequently, the aqueous solubility of (4-Cyclopropylphenyl)methanamine is expected to be highly pH-dependent, with significantly greater solubility at pH values below its pKa. This is a critical consideration in drug development, as the pH of the gastrointestinal tract varies considerably.
Experimental Determination of Thermodynamic Solubility
To ensure the generation of definitive and reliable data, the thermodynamic (or equilibrium) solubility must be determined. This is a measure of the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[6] The shake-flask method is the gold standard for this determination due to its reliability and direct measurement of the equilibrium state.[7]
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of (4-Cyclopropylphenyl)methanamine in various aqueous and organic solvents.
1. Materials and Reagents:
-
(4-Cyclopropylphenyl)methanamine (solid, >98% purity)
-
Selection of solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Water, Ethanol, Methanol, Acetonitrile)
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade solvents for the analytical mobile phase
-
Reference standard of (4-Cyclopropylphenyl)methanamine for calibration
2. Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL)
-
Orbital shaker or vial roller system capable of maintaining a constant temperature[6]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]
-
pH meter
3. Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid (4-Cyclopropylphenyl)methanamine to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[7]
-
Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or roller system in a temperature-controlled environment (typically ambient temperature, ~25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours.[8][9] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium is assumed.[7]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microparticles.
-
-
Quantification via HPLC:
-
Prepare a series of calibration standards of (4-Cyclopropylphenyl)methanamine of known concentrations in the same solvent used for the solubility test.
-
Analyze the filtered supernatant and the calibration standards by HPLC with UV detection.[10][11][12]
-
The concentration of the (4-Cyclopropylphenyl)methanamine in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
For clarity and comparative analysis, the determined solubility data should be presented in a structured tabular format.
Table of Aqueous Solubility
| Solvent System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 25 | |||
| Phosphate Buffer | 5.0 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Deionized Water | 25 |
Table of Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetonitrile | 25 | |
| Dichloromethane | 25 |
Conclusion
The solubility of (4-Cyclopropylphenyl)methanamine is a critical parameter that will profoundly influence its development as a potential pharmaceutical agent. This guide has provided a robust framework for its determination, grounded in the established principles of physical chemistry and analytical science. By adhering to the detailed shake-flask protocol and employing rigorous analytical quantification, researchers can generate the high-quality, reliable solubility data necessary to guide formulation strategies, predict in vivo behavior, and ultimately, de-risk the progression of drug candidates. The principles and methodologies outlined herein are fundamental to a data-driven approach in modern drug discovery and development.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Thermodynamic Solubility Assay. Evotec. Available at: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
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Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics. Available at: [Link]
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Shake Flask Method Summary. BioAssay Systems. Available at: [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
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Spectroscopic Analysis of (4-Cyclopropylphenyl)methanamine: A Technical Guide for Structural Elucidation
Introduction: The Imperative for Rigorous Characterization
(4-Cyclopropylphenyl)methanamine is a primary amine featuring a unique combination of a rigid cyclopropyl moiety and a flexible benzylamine scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. As such, unambiguous confirmation of its structure and purity is a prerequisite for any meaningful research or development application.
This technical guide provides an in-depth, field-proven framework for the spectroscopic analysis of (4-Cyclopropylphenyl)methanamine. Moving beyond a mere recitation of data, this document elucidates the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.
The molecular structure under investigation is:
Figure 1. Chemical structure of (4-Cyclopropylphenyl)methanamine.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon and hydrogen framework. For (4-Cyclopropylphenyl)methanamine, NMR confirms the connectivity and chemical environment of every atom.
Expertise & Causality: Experimental Choices
The choice of solvent and instrument frequency is critical for acquiring high-quality, interpretable data. A deuterated solvent, typically chloroform-d (CDCl₃), is selected for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (~7.26 ppm for ¹H NMR). A 400 MHz (or higher) spectrometer is recommended to achieve sufficient signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic and cyclopropyl protons.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (4-Cyclopropylphenyl)methanamine and dissolve it in ~0.7 mL of CDCl₃.
-
Solvent Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak of CDCl₃ (δ 77.16 ppm for ¹³C) for calibration.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a standard pulse program, followed by the ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Presentation & Interpretation: Predicted Spectra
As direct, published spectra for this specific molecule are not widely available, the following data is a robust prediction based on established chemical shift theory and spectral data from analogous compounds such as cyclopropylbenzene and benzylamine.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Justification & Authoritative Grounding |
| a | ~ 7.15 | Doublet (d) | 2H | ~ 8.0 Hz | Ar-H (ortho to CH₂NH₂) | Protons on a p-disubstituted benzene ring adjacent to an electron-donating group. |
| b | ~ 7.05 | Doublet (d) | 2H | ~ 8.0 Hz | Ar-H (ortho to Cyclopropyl) | Protons on a p-disubstituted benzene ring adjacent to the cyclopropyl group. |
| c | ~ 3.85 | Singlet (s) | 2H | - | -CH ₂NH₂ | Benzylic protons adjacent to a nitrogen atom. The chemical shift is consistent with data for benzylamine.[1][3] |
| d | ~ 1.85 | Multiplet (m) | 1H | - | Cyclopropyl-CH | Methine proton on the cyclopropyl ring, deshielded by the aromatic ring.[2] |
| e | ~ 1.55 | Singlet (s, broad) | 2H | - | -CH₂NH ₂ | Amine protons; signal is often broad and its position can vary with concentration and temperature. |
| f | ~ 0.95 | Multiplet (m) | 2H | - | Cyclopropyl-CH ₂ (cis) | Diastereotopic methylene protons on the cyclopropyl ring. |
| g | ~ 0.65 | Multiplet (m) | 2H | - | Cyclopropyl-CH ₂ (trans) | Diastereotopic methylene protons on the cyclopropyl ring, typically shifted upfield. The upfield shift is a hallmark of cyclopropyl protons.[4] |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment | Justification & Authoritative Grounding |
| 1 | ~ 145.0 | Ar-C (ipso, attached to Cyclopropyl) | Quaternary carbon attached to the cyclopropyl group. |
| 2 | ~ 141.0 | Ar-C (ipso, attached to CH₂NH₂) | Quaternary carbon attached to the aminomethyl group. |
| 3 | ~ 128.5 | Ar-C H (ortho to CH₂NH₂) | Aromatic methine carbons. |
| 4 | ~ 126.0 | Ar-C H (ortho to Cyclopropyl) | Aromatic methine carbons. |
| 5 | ~ 46.0 | -C H₂NH₂ | Benzylic carbon attached to nitrogen. Data for benzylamine shows this carbon around 46.5 ppm. |
| 6 | ~ 15.5 | Cyclopropyl-C H | Methine carbon of the cyclopropyl ring. |
| 7 | ~ 10.5 | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl ring. |
Visualization: NMR Structural Correlation
The following diagram illustrates the distinct proton and carbon environments within the molecule, correlating them to the data tables above.
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
Expertise & Causality: Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a liquid or solid sample. It requires minimal sample preparation and is non-destructive. A diamond ATR crystal is robust and provides excellent data quality over a wide spectral range.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small drop of liquid (or a small amount of solid) (4-Cyclopropylphenyl)methanamine directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Data Presentation & Interpretation: Key Vibrational Frequencies
The IR spectrum will be dominated by absorptions from the amine, aromatic, and cyclopropyl groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Authoritative Grounding |
| 3450 - 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A pair of bands in this region is a definitive marker for a primary amine.[5][6] |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) & Cyclopropyl | Overlapping region for C-H bonds on the benzene ring and the strained cyclopropyl ring. |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) | Corresponds to the benzylic -CH₂- group. |
| 1620 - 1580 | Medium-Weak | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending motion is characteristic of primary amines.[5] |
| 1610, 1500, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring | A series of sharp bands indicating the presence of the benzene ring. |
| ~ 1250 | Medium-Strong | C-N Stretch | Aryl-CH₂-N | Stretching of the carbon-nitrogen bond.[5] |
| 910 - 670 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) | A broad, out-of-plane bending absorption characteristic of primary and secondary amines.[5] |
| ~ 820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band in this region is highly indicative of a para-substitution pattern on a benzene ring. |
Visualization: Functional Group - IR Region Correlation
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the molecular formula and offers corroborating evidence for the proposed structure.
Expertise & Causality: Experimental Choices
Electron Ionization (EI) is a classic, high-energy ionization technique that produces a rich fragmentation pattern, which is highly reproducible and ideal for structural analysis. Coupling Gas Chromatography (GC) with MS (GC-MS) is an excellent choice for this compound, as it provides both the retention time (a measure of purity) and the mass spectrum. The molecular formula of (4-Cyclopropylphenyl)methanamine is C₁₀H₁₃N, giving it a monoisotopic mass of 147.105 Da.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC-MS system. The GC oven temperature program should be optimized to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
Data Presentation & Interpretation: Predicted Fragmentation Pattern
The mass spectrum is a plot of relative ion abundance versus m/z.
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Fragment Lost | Name/Justification | Authoritative Grounding |
| 147 | [C₁₀H₁₃N]⁺˙ | - | Molecular Ion (M⁺˙) | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 146 | [C₁₀H₁₂N]⁺ | [H]˙ | [M-1]⁺ | Loss of a hydrogen radical, often from the benzylic position. |
| 117 | [C₉H₉]⁺ | [CH₂NH]˙ | Tropylium Ion Analogue | The most abundant fragment (base peak) is expected from benzylic cleavage, a highly favorable process that forms a stable, resonance-stabilized carbocation. This is the primary fragmentation pathway for benzylamines.[8][9][10] |
| 91 | [C₇H₇]⁺ | [C₃H₄] | Tropylium Ion | Loss of cyclopropane as a neutral molecule from the m/z 117 fragment. |
| 30 | [CH₄N]⁺ | [C₉H₉]˙ | Iminium Ion | The other product of the primary benzylic cleavage. |
Visualization: Predicted Fragmentation Pathway
Conclusion
The structural identity and integrity of (4-Cyclopropylphenyl)methanamine can be unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a definitive blueprint of the C-H framework, IR spectroscopy confirms the presence of key functional groups (primary amine, aromatic ring), and mass spectrometry verifies the molecular weight and reveals a predictable, structurally-informative fragmentation pattern dominated by benzylic cleavage. By cross-referencing the data from these three orthogonal techniques, a researcher can have the utmost confidence in the identity and purity of their material, forming a solid foundation for subsequent scientific investigation.
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The Mechanism of Action of (4-Cyclopropylphenyl)methanamine Derivatives as Selective Monoamine Oxidase-B Inhibitors: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of (4-cyclopropylphenyl)methanamine derivatives as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). This class of compounds is of significant interest in the field of neuropharmacology, particularly for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease. We will dissect the molecular interactions, enzyme kinetics, and structure-activity relationships that govern their inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of enzyme inhibitors.
Introduction: The Therapeutic Significance of MAO-B Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] While both isoforms are involved in the metabolism of dopamine, MAO-B is the predominant form in the human brain and is primarily responsible for the breakdown of dopamine in the striatum.
In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, resulting in debilitating motor symptoms. A key therapeutic strategy is to augment dopaminergic neurotransmission. Selective inhibition of MAO-B prevents the degradation of dopamine, thereby increasing its synaptic availability and providing symptomatic relief.[2] Furthermore, the catalytic cycle of MAO produces reactive oxygen species (ROS) such as hydrogen peroxide, which can contribute to oxidative stress and neuronal damage.[3] By inhibiting MAO-B, the production of these harmful byproducts is reduced, suggesting a potential neuroprotective role for MAO-B inhibitors.[2]
The (4-cyclopropylphenyl)methanamine scaffold has emerged as a promising structural motif for the design of potent and selective MAO-B inhibitors. A well-known example of a related structure is tranylcypromine, a clinically used non-selective MAO inhibitor.[4] However, recent research has focused on developing derivatives with high selectivity for MAO-B to minimize the side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine).
The Core Mechanism: Mechanism-Based Irreversible Inhibition
(4-Cyclopropylphenyl)methanamine derivatives act as mechanism-based inhibitors, also known as "suicide substrates." This means the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme.[5] This process is time-dependent and results in the formation of a stable covalent bond between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor.[]
The key steps in this process are as follows:
-
Initial Binding: The inhibitor, possessing a structure that mimics the endogenous substrates of MAO-B, first binds reversibly to the active site of the enzyme.
-
Enzymatic Oxidation: The flavin cofactor in MAO-B catalyzes the oxidation of the cyclopropylamine moiety of the inhibitor. This involves a single-electron transfer from the amine to the FAD, generating a radical cation intermediate.
-
Ring Opening and Reactive Intermediate Formation: The highly strained cyclopropyl ring of the radical cation undergoes rapid ring-opening, creating a highly reactive radical species.
-
Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with the N5 or C4a atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[7] Spectral changes, such as a decrease in absorbance at 456 nm and an increase at around 400 nm, are consistent with this modification of the flavin.[5]
Because the enzyme's catalytic machinery is required to generate the inactivating species, these inhibitors are highly specific for their target. The irreversible nature of the inhibition means that restoration of enzyme activity requires the synthesis of new enzyme molecules, leading to a prolonged pharmacological effect.[8]
Caption: Mechanism of irreversible inhibition of MAO-B by (4-cyclopropylphenyl)methanamine derivatives.
Structural Basis for Selectivity: The MAO-B Active Site
The selectivity of these inhibitors for MAO-B over MAO-A is rooted in the structural differences between the active sites of the two enzyme isoforms. Although they share approximately 70% sequence identity, key differences in their active site cavities are critical for inhibitor binding and selectivity.[9]
The active site of human MAO-B is a hydrophobic bipartite cavity with a total volume of about 700 ų. It consists of an "entrance cavity" (approximately 290 ų) and a "substrate cavity" (approximately 400 ų).[10] These two cavities are separated by the side chain of Ile199, which acts as a "gate."[11] In contrast, MAO-A has a single, larger monopartite cavity.
The smaller, more constrained active site of MAO-B is more accommodating to the relatively planar and rigid structure of the (4-cyclopropylphenyl)methanamine scaffold. Key amino acid residues within the MAO-B active site that interact with these inhibitors include:
-
Aromatic Cage: Tyr398 and Tyr435 form an "aromatic cage" that interacts with the amine group of the inhibitor, positioning it for catalysis.[10]
-
Hydrophobic Interactions: The phenyl and cyclopropyl groups of the inhibitor engage in hydrophobic interactions with residues lining the active site cavity.
-
Gating Residue: The conformation of Ile199 can influence the binding of different inhibitors.
Molecular docking studies have shown that the cyclopropylphenyl moiety fits snugly within the hydrophobic substrate cavity of MAO-B, while the methanamine group is positioned optimally for interaction with the FAD cofactor and the aromatic cage residues.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of (4-cyclopropylphenyl)methanamine derivatives can be modulated by substitutions on the phenyl ring. Key SAR findings include:
-
The Cyclopropylamine Moiety is Essential: This group is the "warhead" responsible for the mechanism-based irreversible inhibition.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly impact both potency and selectivity. Electron-withdrawing or lipophilic groups at the 4-position of the phenyl ring generally enhance MAO-B inhibitory activity and selectivity.
-
Stereochemistry: The stereochemistry of the cyclopropane ring can also influence inhibitory activity. For instance, some studies have shown that cis-cyclopropylamines can be potent and selective MAO-B inhibitors.[5]
These SAR insights are crucial for the rational design of new MAO-B inhibitors with improved pharmacological profiles.
Quantitative Analysis of Inhibitory Potency
The potency of (4-cyclopropylphenyl)methanamine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50). The selectivity is assessed by comparing the IC50 values for MAO-B and MAO-A. A higher selectivity index (IC50 MAO-A / IC50 MAO-B) indicates a more desirable therapeutic candidate.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | 34 | [5] |
| MAO-A | 170 | [5] | ||
| Tranylcypromine | MAO-B | ~1000 | ~1 | [7] |
| MAO-A | ~1000 | [7] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: Fluorometric Assay for MAO-B Inhibition
A common and reliable method for determining the inhibitory activity of these compounds is a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Principle:
The assay is based on the following reaction cascade:
-
MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂.
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).
-
The increase in fluorescence is directly proportional to the MAO-B activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
Caption: A typical workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
This protocol is a generalized example and may require optimization.
-
Reagent Preparation:
-
Prepare a stock solution of the (4-cyclopropylphenyl)methanamine derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare working solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine), a fluorometric probe, and HRP in assay buffer.[12]
-
-
Assay Setup (96-well black plate):
-
Test Wells: Add a small volume (e.g., 10 µL) of each inhibitor dilution.
-
Positive Control: Add a known MAO-B inhibitor (e.g., selegiline).[12]
-
Negative (Vehicle) Control: Add the same volume of vehicle (e.g., DMSO in assay buffer).
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO-B enzyme solution to all wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the substrate, fluorometric probe, and HRP.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[12]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
(4-Cyclopropylphenyl)methanamine derivatives represent a compelling class of selective, irreversible MAO-B inhibitors. Their mechanism of action, which relies on enzymatic activation to form a covalent adduct with the FAD cofactor, provides a strong basis for their potency and prolonged duration of action. The distinct topology of the MAO-B active site allows for the rational design of derivatives with high selectivity, minimizing off-target effects.
Future research in this area will likely focus on:
-
Fine-tuning the SAR to develop next-generation inhibitors with even greater selectivity and improved pharmacokinetic properties.
-
Exploring the potential neuroprotective effects of these compounds beyond their symptomatic benefits in preclinical models of neurodegeneration.
-
Investigating the application of these inhibitors in other neurological disorders where MAO-B dysregulation is implicated.
The in-depth understanding of the mechanism of action detailed in this guide provides a solid foundation for the continued development of (4-cyclopropylphenyl)methanamine derivatives as promising therapeutic agents.
References
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Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3159-3170. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
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Carradori, S., & Silvestri, R. (2015). Selective MAO-B inhibitors: a lesson from natural products. PubMed. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]
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Castagnoli, K., et al. (1997). Probing the mechanism of bioactivation of MPTP type analogs by monoamine oxidase B: structure-activity studies on substituted 4-phenoxy-, 4-phenyl-, and 4-thiophenoxy-1-cyclopropyl-1,2,3,6-tetrahydropyridines. PubMed. [Link]
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Ghaffari, M., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
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Silverman, R. B., & Hoffman, S. J. (1988). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed. [Link]
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De Colibus, L., & Mattevi, A. (2011). Structural properties of human monoamine oxidases A and B. PubMed. [Link]
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Garcia-Canovas, F., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC. [Link]
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Ramsay, R. R., et al. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC. [Link]
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ResearchGate. (n.d.). Lineweaver-Burk plots for A) MAO-B inhibition by MO10 and B) secondary.... ResearchGate. [Link]
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-
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ResearchGate. (n.d.). Lineweaver–Burk plots for MAO-B inhibition (A and C, respectively), and.... ResearchGate. [Link]
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Youdim, M. B., et al. (1992). Selective Inactivation of MAO-B by Benzyl-Dimethyl-Silyl-Methanamines in Vitro. PubMed. [Link]
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Fuller, R. W., et al. (1979). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
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AK Lectures. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. [Link]
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Kim, J. M., et al. (2001). Spectrometric evidence for the flavin - 1-Phenylcyclopropylamine inactivator: Adduct with monoamine oxidase N. Ewha Womans University. [Link]
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Portland Press. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
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Wikipedia. (n.d.). Monoamine oxidase B. Wikipedia. [Link]
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ResearchGate. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]
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RCSB PDB. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. [Link]
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ResearchGate. (n.d.). Covalent adducts presumed to be formed between the FAD cofactor of MAO,.... ResearchGate. [Link]
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YouTube. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. [Link]
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Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]
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Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
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Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. [Link]
-
Binda, C., et al. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. PubMed. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Pop, E., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. [Link]
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Methodological & Application
The Strategic Incorporation of (4-Cyclopropylphenyl)methanamine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Value Proposition of the Cyclopropyl Moiety
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. Among the myriad of structural motifs available to the drug designer, the cyclopropyl group has emerged as a uniquely valuable building block. Its rigid, three-membered ring structure imparts a range of desirable characteristics to a parent molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability. The (4-Cyclopropylphenyl)methanamine scaffold, in particular, has garnered significant attention as a key intermediate in the synthesis of a variety of biologically active compounds. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of (4-cyclopropylphenyl)methanamine in medicinal chemistry, providing both conceptual insights and practical protocols.
The utility of the cyclopropyl group stems from its unique electronic and conformational properties. The strained C-C bonds of the cyclopropane ring possess a higher degree of p-character than typical alkanes, allowing for electronic interactions with adjacent aromatic systems. This can influence the binding affinity of a molecule for its biological target. Furthermore, the conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding and thereby increasing potency. From a pharmacokinetic standpoint, the cyclopropyl moiety is often less susceptible to metabolic degradation than linear alkyl chains, leading to an extended in vivo half-life.
Core Applications in Medicinal Chemistry: A Versatile Building Block
(4-Cyclopropylphenyl)methanamine serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its primary amine functionality provides a convenient handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation, reductive amination, and the formation of heterocyclic rings. The 4-cyclopropylphenyl group, in turn, can occupy hydrophobic pockets in target proteins, contributing to binding affinity and selectivity.
A prominent example of the application of (4-cyclopropylphenyl)methanamine is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling node in the innate immune system, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[1][2] Several potent and selective IRAK4 inhibitors have been developed that incorporate the (4-cyclopropylphenyl)methanamine scaffold. In these molecules, the cyclopropylphenyl group typically occupies a hydrophobic pocket in the kinase domain of IRAK4, while the methanamine nitrogen serves as an attachment point for a heterocyclic core that engages with the hinge region of the enzyme.[1]
Beyond IRAK4 inhibition, the (4-cyclopropylphenyl)methanamine motif has been explored in the design of inhibitors for other kinase targets, as well as in the development of agents targeting G-protein coupled receptors (GPCRs) and other enzyme classes. The lipophilic nature of the cyclopropylphenyl group makes it an attractive fragment for targeting proteins with hydrophobic binding sites.
Synthesis of (4-Cyclopropylphenyl)methanamine: A Practical Protocol
The most common and practical method for the synthesis of (4-cyclopropylphenyl)methanamine is the reductive amination of 4-cyclopropylbenzaldehyde. This one-pot reaction offers high yields and operational simplicity, making it suitable for both small-scale and large-scale synthesis.
Sources
Analytical methods for (4-Cyclopropylphenyl)methanamine characterization
An Application Guide to the Comprehensive Characterization of (4-Cyclopropylphenyl)methanamine
Abstract
(4-Cyclopropylphenyl)methanamine is a primary amine that serves as a crucial building block in modern medicinal chemistry. The presence of the cyclopropyl moiety is a desirable feature in drug design, as it can enhance metabolic stability, improve potency, and modulate physicochemical properties.[1][2] As a key intermediate in the synthesis of complex pharmaceutical agents, the unequivocal confirmation of its identity, purity, and structural integrity is paramount. This application note provides a comprehensive, multi-technique approach for the analytical characterization of (4-Cyclopropylphenyl)methanamine, designed for researchers and scientists in pharmaceutical development and quality control. We present an integrated workflow, detailed experimental protocols, and the underlying scientific rationale for each method, ensuring a robust and self-validating analytical strategy.
Introduction to (4-Cyclopropylphenyl)methanamine
(4-Cyclopropylphenyl)methanamine, with the molecular formula C₁₀H₁₃N, is a structurally unique compound featuring a benzylamine core substituted with a cyclopropyl group on the phenyl ring.[3] The strained three-membered ring of the cyclopropyl group imparts distinct electronic and conformational properties, making it a valuable synthon in the development of novel therapeutics.[4][5][6] Its role as a precursor necessitates rigorous analytical control to ensure the quality and consistency of downstream products.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | (4-Cyclopropylphenyl)methanamine | PubChem[3] |
| Molecular Formula | C₁₀H₁₃N | PubChem[3] |
| Molecular Weight | 147.22 g/mol | PubChem[3] |
| Exact Mass | 147.1048 g/mol | PubChem[3] |
| Structure | PubChem |
Integrated Analytical Workflow
A robust characterization of a pharmaceutical intermediate like (4-Cyclopropylphenyl)methanamine relies on the orthogonal application of multiple analytical techniques. Chromatography provides information on purity and sample complexity, while spectroscopy delivers definitive structural proof. The following workflow illustrates a logical and efficient approach to characterization.
Caption: Integrated workflow for the characterization of (4-Cyclopropylphenyl)methanamine.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of non-volatile to semi-volatile organic molecules in the pharmaceutical industry due to its high resolution and reproducibility.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for the moderately polar (4-Cyclopropylphenyl)methanamine.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The buffer, typically acidic, ensures that the primary amine is protonated, leading to sharp, symmetrical peaks by minimizing tailing effects.
-
Detector: A UV detector is ideal due to the strong chromophore (the phenyl ring) present in the molecule, allowing for sensitive detection.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile impurities that may not be well-resolved by HPLC.[10][11]
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane, is suitable for separating a wide range of analytes based on their boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is used because it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
-
Derivatization (Optional but Recommended): Primary amines can sometimes exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve volatility and peak symmetry, though direct analysis is often feasible.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or methanol.
-
Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show separated peaks, and the mass spectrum of each peak can be used for identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides irrefutable evidence of the molecular structure. NMR confirms the connectivity of atoms, MS determines the molecular weight and elemental formula, and FTIR identifies the functional groups present.[12][13]
Caption: Relationship between spectroscopic techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in organic chemistry.
Protocol: NMR Sample Preparation
-
Solvent: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be better for observing exchangeable protons like those of the amine group.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Expected Spectral Data:
| ¹H NMR Data | ¹³C NMR Data | |
| Assignment | Expected δ (ppm) & Multiplicity | Assignment |
| Aromatic (4H) | 7.0 - 7.3 (two doublets) | Aromatic (6C) |
| Benzylic CH (1H) | ~4.1 (singlet or triplet if coupled to NH₂) | Benzylic CH |
| Amine NH₂ (2H) | 1.5 - 2.5 (broad singlet, exchangeable) | Cyclopropyl CH |
| Cyclopropyl CH (1H) | 1.0 - 1.5 (multiplet) | Cyclopropyl CH₂ |
| Cyclopropyl CH₂ (4H) | 0.5 - 1.0 (multiplets) |
-
¹H NMR Rationale: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The benzylic proton (CH) adjacent to the nitrogen will be downfield. The cyclopropyl protons will be in the highly shielded upfield region, a characteristic feature of this functional group.[14]
-
¹³C NMR Rationale: The spectrum should show the expected number of carbon signals (8 unique signals due to symmetry). The chemical shifts will correspond to aromatic, benzylic, and aliphatic (cyclopropyl) carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups within a molecule.[15]
Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-500 cm⁻¹.[16]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic & Cyclopropyl |
| 2850 - 2960 | C-H Stretch | Aliphatic (Benzylic CH) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Amine |
Rationale: The presence of a doublet in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.[17] The C-H stretches for the cyclopropyl group may appear at slightly higher wavenumbers (>3050 cm⁻¹) than typical aliphatic C-H, overlapping with the aromatic C-H stretches.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, can lend further support to the proposed structure.
Protocol: The sample can be analyzed via the GC-MS protocol described in section 3.2 or by direct infusion into an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).
Expected Mass Spectral Data:
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺):
-
EI (from GC-MS): A molecular ion peak (M⁺) should be observed at m/z 147 .
-
ESI (for HRMS): The protonated molecule ([M+H]⁺) will be observed at m/z 148.1121 . HRMS analysis should confirm the elemental composition as C₁₀H₁₄N.
-
-
Key Fragmentation Pattern (EI):
-
Benzylic Cleavage: A major fragment at m/z 119 corresponding to the loss of the amine group ([M-NH₂]⁺).
-
Loss of Cyclopropyl: A fragment at m/z 106 corresponding to the loss of the cyclopropyl radical ([M-C₃H₅]⁺), which can rearrange to the stable tropylium ion.
-
Summary of Analytical Data
This table provides a consolidated reference for the expected analytical results for (4-Cyclopropylphenyl)methanamine.
| Technique | Parameter | Expected Result |
| HPLC | Purity | >98% (typical for pure substance) |
| GC-MS | Retention Time | Dependent on specific conditions |
| Molecular Ion (M⁺) | m/z 147 | |
| HRMS | [M+H]⁺ | m/z 148.1121 (Calculated: 148.1121) |
| ¹H NMR | Aromatic Protons | ~7.0-7.3 ppm |
| Benzylic Proton | ~4.1 ppm | |
| Cyclopropyl Protons | ~0.5-1.5 ppm | |
| ¹³C NMR | Signal Count | 8 (due to symmetry) |
| FTIR | N-H Stretch | ~3300-3500 cm⁻¹ (doublet) |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ |
Conclusion
The analytical characterization of (4-Cyclopropylphenyl)methanamine requires a multi-faceted approach that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy. The protocols and rationales detailed in this application note provide a robust framework for researchers to confidently verify the identity, purity, and structure of this important pharmaceutical intermediate. By correlating the data from HPLC, GC-MS, NMR, and FTIR, a complete and self-validating analytical profile can be established, ensuring the quality and reliability of materials used in drug discovery and development.
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PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. [Link]
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ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]
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PubMed Central. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]
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PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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PubMed. A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. [Link]
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Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. [Link]
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ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
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ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
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PubMed. FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one. [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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The Royal Society of Chemistry. Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. [Link]
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MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
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PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. [Link]
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MDPI. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of p-Cyclopropylbenzylamine
Introduction: The Significance of p-Cyclopropylbenzylamine
p-Cyclopropylbenzylamine is a key structural motif and a valuable building block in modern medicinal and agrochemical research. The cyclopropyl group imparts unique conformational rigidity and metabolic stability, while the benzylamine moiety provides a reactive handle for further chemical elaboration. Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[1]
Transitioning the synthesis of this compound from the laboratory bench to a pilot or industrial scale introduces a host of challenges that extend beyond simple stoichiometric multiplication. Issues related to reaction kinetics, thermodynamics, mass transfer, and safety become paramount. This guide provides a comprehensive overview of a robust synthetic route and delineates the critical considerations required for a successful and safe scale-up. We will focus on a practical two-step approach: the Grignard-based synthesis of the key intermediate, p-cyclopropylbenzaldehyde, followed by its conversion to the target amine via reductive amination.
Part 1: Strategic Selection of the Synthetic Pathway
A successful scale-up begins with the selection of a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible in large-scale reactors. The chosen pathway is a two-stage process, selected for its reliance on well-understood, scalable unit operations.
Stage 1: Synthesis of p-Cyclopropylbenzaldehyde via Grignard Reaction This stage involves the formation of a carbon-carbon bond between a cyclopropyl group and an aromatic ring. While several methods exist, the Grignard reaction offers a reliable and industrially proven approach.[2] We will form cyclopropylmagnesium bromide and react it with a protected p-bromobenzaldehyde derivative. The choice of a protected aldehyde, such as its acetal, is a critical strategic decision to prevent the Grignard reagent from attacking the aldehyde carbonyl group.
Stage 2: Synthesis of p-Cyclopropylbenzylamine via Reductive Amination Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[3][4] This stage involves the condensation of p-cyclopropylbenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. For this guide, we will detail the use of sodium borohydride (NaBH₄) as the reducing agent due to its operational simplicity and effectiveness. We will also discuss catalytic hydrogenation as a greener, more atom-economical alternative for dedicated industrial-scale production.[5]
Caption: Overall two-stage synthetic workflow for p-Cyclopropylbenzylamine.
Part 2: Laboratory-Scale Synthesis Protocol (Proof-of-Concept)
Before attempting a scale-up, the process must be validated at the laboratory scale. This protocol outlines the synthesis of ~15 g of p-Cyclopropylbenzylamine.
Experiment 1: Synthesis of p-Cyclopropylbenzaldehyde
Materials:
-
Magnesium turnings: 3.15 g
-
Cyclopropyl bromide: 13.3 g
-
4-Bromobenzaldehyde diethyl acetal: 25.9 g
-
Anhydrous Tetrahydrofuran (THF): 250 mL
-
Iodine: 1 crystal
-
1 M Hydrochloric acid: 100 mL
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings and a crystal of iodine. Add 20 mL of anhydrous THF.
-
In the dropping funnel, add a solution of cyclopropyl bromide in 50 mL of anhydrous THF. Add a small portion to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 4-bromobenzaldehyde diethyl acetal in 180 mL of anhydrous THF dropwise via the dropping funnel.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Deprotection: Cool the reaction to 0 °C and slowly quench by adding 1 M HCl. Stir vigorously for 1 hour to hydrolyze the acetal.
-
Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by vacuum distillation to obtain p-cyclopropylbenzaldehyde as a colorless oil.
Experiment 2: Synthesis of p-Cyclopropylbenzylamine
Materials:
-
p-Cyclopropylbenzaldehyde: 14.6 g
-
Ammonium acetate: 38.5 g
-
Methanol: 200 mL
-
Sodium borohydride (NaBH₄): 5.7 g
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask, dissolve p-cyclopropylbenzaldehyde and ammonium acetate in methanol. Stir at room temperature for 2 hours.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.[6]
-
After the addition is complete, remove the ice bath and stir at room temperature for 3 hours.
-
Work-up: Remove the methanol under reduced pressure. To the resulting residue, add 100 mL of water and 100 mL of DCM.
-
Basify the aqueous layer to pH > 12 by the slow addition of 1 M NaOH.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by vacuum distillation. For higher purity, dissolve the crude product in diethyl ether and precipitate the hydrochloride salt by bubbling dry HCl gas through the solution. The resulting solid can be filtered and recrystallized.[7]
Part 3: Critical Scale-Up Considerations and Analysis
Scaling a reaction from grams to kilograms introduces significant challenges in heat transfer, mass transfer, and safety management.[8]
Stage 1: Grignard Reaction Scale-Up
The primary hazard associated with Grignard reactions is their highly exothermic nature, which can lead to a runaway reaction if not properly controlled.[9][10]
-
Heat Management:
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up. Heat generated in the bulk of the liquid cannot be dissipated as efficiently through the reactor walls.
-
Solution: Utilize a jacketed reactor with a high-performance thermofluid for precise temperature control. The addition of reagents must be "reagent-rate controlled," meaning the feed rate is dictated by the reactor's ability to remove heat, not by a pre-set time. Real-time temperature monitoring is essential.[11]
-
-
Initiation Protocol:
-
Causality: False negatives during initiation are dangerous. If the reaction fails to start, an accumulation of unreacted alkyl halide can lead to a violent, uncontrollable exotherm once initiation does occur.[12]
-
Solution: On a large scale, use a small, pre-formed amount of the Grignard reagent as an initiator. Monitor the reaction for a slight temperature increase immediately after the initial charge to confirm initiation before proceeding with the main addition.
-
-
Mass Transfer (Mixing):
-
Causality: Inadequate mixing can create localized "hot spots" and concentration gradients, reducing yield and increasing risk. Magnesium turnings must be effectively suspended.
-
Solution: Employ a reactor with appropriate baffle design and an overhead stirrer (e.g., turbine or pitched blade) capable of generating sufficient turbulence to ensure homogeneity.
-
Stage 2: Reductive Amination Scale-Up
-
Sodium Borohydride Handling and Addition:
-
Causality: NaBH₄ is a fine, water-reactive powder.[6][13] Dust can be an inhalation hazard, and uncontrolled contact with protic solvents (like methanol) or acidic media results in a rapid, exothermic reaction and vigorous hydrogen gas evolution.[14]
-
Solution: Use appropriate personal protective equipment (PPE), including respiratory protection.[15] The reagent should be added via a solid addition funnel or screw feeder to control the rate and minimize dust. The reactor must be vented to safely manage hydrogen evolution. Never add water or acid to a vessel containing residual NaBH₄ until the reaction is fully quenched and inerted.
-
-
Catalytic Hydrogenation as an Alternative:
-
Rationale: For dedicated, multi-kilogram scale, catalytic hydrogenation offers significant advantages in terms of waste reduction (no boron salts) and cost.[5]
-
Scale-Up Considerations: This process requires a specialized high-pressure reactor (autoclave). Key challenges include:
-
Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are pyrophoric when dry and must be handled under an inert atmosphere or as a wet slurry.[16]
-
Hydrogen Safety: Requires robust engineering controls to prevent leaks and the formation of explosive mixtures with air.
-
Mass Transfer: Efficient gas-liquid mixing is crucial for achieving reasonable reaction rates. This often requires specialized agitators.[17][18]
-
-
-
Purification Strategy:
-
Causality: Vacuum distillation of high-boiling amines at a large scale can be energy-intensive and may lead to thermal degradation.
-
Solution: Crystallization of the hydrochloride salt is often a more robust and scalable purification method.[19] It effectively removes non-basic impurities and provides a stable, crystalline solid that is easy to handle, filter, and dry. The free base can be regenerated in a subsequent step if required.
-
Caption: Decision-making workflow for process scale-up and hazard mitigation.
Part 4: Data Summary & Scale-Up Comparison
The following table summarizes the key parameters for the laboratory and a hypothetical pilot-scale batch.
| Parameter | Laboratory Scale (20 g) | Pilot Scale (2.0 kg) | Rationale for Change |
| Precursor Synthesis | |||
| 4-Bromobenzaldehyde Acetal | 25.9 g | 2.59 kg | Direct 100x scale-up |
| Magnesium Turnings | 3.15 g | 315 g | Maintained stoichiometry |
| Solvent (THF) Volume | 250 mL | 25 L | Maintained concentration |
| Acetal Addition Time | 20 minutes | 2 - 3 hours | Controlled by heat removal capacity of the reactor[9] |
| Temperature Control | Ice Bath | Jacketed Reactor (-10°C to 10°C) | Precise and robust thermal management required[10] |
| Reductive Amination | |||
| p-Cyclopropylbenzaldehyde | 14.6 g | 1.46 kg | Direct 100x scale-up |
| NaBH₄ | 5.7 g | 570 g | Maintained stoichiometry |
| NaBH₄ Addition Time | 30 minutes | 1.5 - 2 hours | Control exotherm and H₂ evolution rate[6] |
| Overall Process | |||
| Expected Yield | ~65-75% | ~65-75% | Yield should be maintained with proper process control |
| Purity (via salt) | >99% | >99% | Robust purification method scales well[7] |
Part 5: Detailed Pilot-Scale Protocol (2.0 kg)
This protocol is intended for execution by trained professionals in a facility equipped for kilogram-scale chemical synthesis. A thorough hazard analysis should be conducted prior to implementation.
Equipment:
-
50 L glass-lined jacketed reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
20 L dropping funnel.
-
Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
Protocol:
-
Reactor Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Grignard Synthesis:
-
Charge magnesium turnings (315 g) to the reactor.
-
Prepare a solution of cyclopropyl bromide (1.33 kg) in anhydrous THF (5.0 L) and charge to the dropping funnel.
-
Charge the reactor with a small amount of pre-formed Grignard reagent in THF (as initiator) and 2.0 L of anhydrous THF.
-
Begin slow addition of the cyclopropyl bromide solution. Confirm initiation via a sustained exotherm of 2-5 °C.
-
Once confirmed, continue the addition at a rate that maintains the internal temperature at 40-45 °C. Total addition time should be ~2 hours.
-
After addition, stir for 1 hour at 40 °C.
-
-
Coupling and Hydrolysis:
-
Cool the reactor contents to 0 °C.
-
Slowly add a solution of 4-bromobenzaldehyde diethyl acetal (2.59 kg) in anhydrous THF (18.0 L) over 2-3 hours, maintaining the temperature below 10 °C.
-
Stir for 4 hours, allowing the temperature to slowly rise to ambient.
-
Cool to 0 °C and slowly quench by adding 10 L of 1 M HCl. Stir for 1 hour.
-
Perform aqueous work-up and solvent extraction as per the lab-scale protocol, adjusting volumes accordingly. Isolate the crude p-cyclopropylbenzaldehyde.
-
-
Reductive Amination:
-
Clean, dry, and inert the reactor.
-
Charge the reactor with crude p-cyclopropylbenzaldehyde (1.46 kg), ammonium acetate (3.85 kg), and methanol (20 L).
-
Stir at 20-25 °C for 2 hours. Monitor by GC for imine formation.
-
Cool the reactor to 0 °C. Add NaBH₄ (570 g) in portions via a solids addition funnel over 2 hours. Maintain temperature <10 °C and monitor gas evolution.
-
Stir at room temperature for 3 hours until reaction is complete (monitored by GC).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under vacuum.
-
Add water (10 L) and DCM (10 L). Basify with NaOH solution to pH > 12.
-
Perform extractions and solvent removal to yield crude p-cyclopropylbenzylamine.
-
Dissolve the crude amine in an appropriate solvent (e.g., MTBE) and precipitate the hydrochloride salt with anhydrous HCl.
-
Filter the solid product, wash with cold solvent, and dry under vacuum to yield the final product.
-
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine. US4590292A.
- Google Patents. (2013). Synthesis method of p-hydroxybenzaldehyde. CN102992982B.
- Google Patents. (2001). Process for the preparation of cyclopropylacetylene. US6297410B1.
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Ataman Kimya. CYCLOPROPYLAMINE. [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine. EP0205403B1.
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Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
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Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. [Link]
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ResearchGate. Reductive aminations of benzaldehyde. [Link]
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UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
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American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. [Link]
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National Center for Biotechnology Information. 3-Cyclopropylbenzaldehyde. PubChem Compound Database. [Link]
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ResearchGate. (2007). Safety aspects of the process control of Grignard reactions. [Link]
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ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
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Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
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University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
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METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
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Thieme. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
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New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
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ResearchGate. (2024). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. [Link]
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Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Application Notes & Protocols: Custom Synthesis of (4-Cyclopropylphenyl)methanamine Analogs
Introduction: The Significance of the Cyclopropylphenyl-methanamine Scaffold
The (4-Cyclopropylphenyl)methanamine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl group and a flexible benzylamine linker imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved membrane permeability, and unique binding interactions with protein targets. Analogs of this core structure are prevalent in a wide range of therapeutic areas, acting as inhibitors, receptor agonists/antagonists, and modulators of complex biological pathways.
This guide provides a comprehensive overview of robust and scalable synthetic strategies for producing (4-Cyclopropylphenyl)methanamine and its analogs. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, self-validating experimental protocols, and address critical aspects of purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize these valuable compounds with high purity and efficiency.
Strategic Analysis: Retrosynthetic Pathways
A successful synthesis begins with a logical retrosynthetic analysis to identify reliable and convergent pathways from commercially available starting materials. For the target scaffold, two primary strategies emerge, differing in the sequence of constructing the cyclopropane ring and installing the aminomethyl group.
Caption: Retrosynthetic analysis of (4-Cyclopropylphenyl)methanamine analogs.
-
Pathway A (Late-Stage Amination): This is often the most direct and versatile approach. It begins with a pre-existing 4-cyclopropylphenyl core, such as 4-cyclopropylbenzaldehyde or 4-cyclopropylbenzonitrile. The critical aminomethyl group is then introduced in the final steps. This strategy is advantageous as it allows for the diversification of the amine moiety at a late stage, enabling the rapid synthesis of an analog library.
-
Pathway B (Late-Stage Cyclopropanation): This pathway involves constructing the cyclopropane ring onto a benzene ring that already contains the aminomethyl group (or a precursor). Reactions like the Kulinkovich reaction can be employed here.[1][2][3] This approach can be useful if the required substituted benzylamine precursors are more readily available than the corresponding cyclopropyl-arenes.
For the purposes of this guide, we will focus on the more convergent and widely applicable Pathway A .
Core Synthetic Protocols
We present two validated, field-proven protocols based on Pathway A. The choice between them depends on starting material availability, scalability, and the specific functional groups tolerated.
Protocol 1: Synthesis via Reductive Amination of 4-Cyclopropylbenzaldehyde
Reductive amination is a robust and highly versatile method for forming amines from carbonyl compounds.[4] This protocol proceeds in two key stages: the formation of an imine intermediate from an aldehyde and an amine source, followed by its immediate reduction. Using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical, as it preferentially reduces the protonated imine over the starting aldehyde, allowing for a convenient one-pot procedure.[5]
Caption: Experimental workflow for the reductive amination protocol.
Methodology:
-
Reaction Setup: To a round-bottom flask charged with 4-cyclopropylbenzaldehyde (1.0 eq.), add methanol (approx. 0.2 M concentration).
-
Amine Source: Add ammonium acetate (NH₄OAc) (5-10 eq.) as the ammonia source. The excess is used to drive the imine formation equilibrium forward.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise over 15 minutes.
-
Expertise Note: NaBH₃CN is used because it is stable in mildly acidic conditions (generated by NH₄OAc) and is selective for the iminium ion over the aldehyde. Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde and is less efficient in this one-pot setup.[6]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by adding water.
-
Adjust the pH to >11 with aqueous NaOH to ensure the amine product is in its freebase form.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: See Section 4.0 for detailed purification strategies.
Protocol 2: Synthesis via Catalytic Hydrogenation of 4-Cyclopropylbenzonitrile
The reduction of a nitrile offers a direct route to the primary amine.[7] Catalytic hydrogenation is a clean and efficient method, often favored in industrial settings for its atom economy and the avoidance of hydride reagents.[8][9][10] The choice of catalyst is crucial to prevent the formation of secondary and tertiary amine byproducts.[10]
Caption: Experimental workflow for the catalytic hydrogenation protocol.
Methodology:
-
Catalyst & Solvent: A common catalyst is Raney Nickel (Ra-Ni). The reaction is typically performed in a solvent like ethanol saturated with ammonia.
-
Expertise Note: The presence of ammonia is critical. It suppresses the formation of secondary and tertiary amines by reacting with the intermediate imine, shifting the equilibrium away from self-condensation with the product amine.[10]
-
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr apparatus), charge the 4-cyclopropylbenzonitrile (1.0 eq.), the solvent, and the catalyst (typically 5-10 wt% of the nitrile).
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin agitation. The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
-
Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Safety Note: The catalyst is pyrophoric and must be handled with care under a wet or inert atmosphere.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: A Self-Validating System
The basic nature of amines presents unique challenges and opportunities for purification. A combination of techniques should be employed to ensure the final product's purity.
Purification Strategies
| Method | Principle | Application Notes |
| Acid-Base Extraction | The amine is protonated in acidic aqueous solution (becoming water-soluble), while neutral organic impurities are washed away. The amine is then liberated by basification and re-extracted into an organic solvent. | Highly effective for removing non-basic impurities. Use dilute HCl for protonation and NaOH or Na₂CO₃ for basification.[11] |
| Column Chromatography | Separation based on polarity. | Standard silica gel is acidic and can cause severe tailing or irreversible binding of amines. Solutions: 1) Pre-treat the column by flushing with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2%).[12] 2) Use commercially available amine-functionalized silica gel.[12] 3) Use neutral alumina as the stationary phase. |
| Distillation | Separation based on boiling point. | Suitable for thermally stable, liquid analogs. Often performed under vacuum to reduce the boiling point and prevent decomposition. |
Analytical Characterization
Confirming the structure and purity of the final compound is essential. The following techniques provide a comprehensive analytical profile.[13][14]
| Technique | Expected Results for (4-Cyclopropylphenyl)methanamine |
| ¹H NMR | Signals corresponding to aromatic protons (typically two doublets, ~7.0-7.3 ppm), the benzylic CH₂ (~3.8 ppm), the cyclopropyl CH (~0.9 ppm), and cyclopropyl CH₂s (~0.6 ppm). The -NH₂ protons are often a broad singlet. |
| ¹³C NMR | Signals for aromatic carbons (4), the benzylic CH₂ carbon (~45 ppm), and the cyclopropyl carbons (CH and CH₂). |
| Mass Spectrometry (MS) | An [M+H]⁺ ion corresponding to the molecular weight of the product. |
| FTIR Spectroscopy | Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3400 cm⁻¹ region) and C-H stretches for aromatic and aliphatic groups. |
Safety & Handling
The synthesis of (4-Cyclopropylphenyl)methanamine analogs involves several hazardous reagents. Adherence to strict safety protocols is mandatory.
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly toxic upon ingestion, inhalation, or contact with acid (releases HCN gas).[15] | Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat. Have a quench solution (e.g., bleach) ready for residual reagent.[16] |
| Grignard Reagents | Pyrophoric, water-reactive, and corrosive.[17] | Handle under an inert atmosphere (N₂ or Ar). Use dry glassware and anhydrous solvents.[18] |
| Raney Nickel (Ra-Ni) | Pyrophoric when dry. Flammable. | Handle as a slurry in water or ethanol. Never allow the catalyst to dry in the air. Filter under an inert atmosphere. |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive with water, releasing flammable H₂ gas. Corrosive. | Handle under an inert atmosphere. Use dry glassware and anhydrous solvents. Quench reactions slowly and carefully at low temperatures. |
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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ResearchGate. (2014). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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-
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-
ACS Publications. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. [Link]
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ResearchGate. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]
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-
ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]
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Royal Society of Chemistry. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. [Link]
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Taylor & Francis Online. (2007). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. [Link]
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American Chemical Society. (2003). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]
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-
PubMed Central. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for p-Cyclopropylbenzylamine Synthesis
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of p-Cyclopropylbenzylamine. Here, we delve into the optimization of reaction conditions, offering troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient production of this valuable compound.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and scalable method for the synthesis of p-Cyclopropylbenzylamine is the reductive amination of p-cyclopropylbenzaldehyde. This two-step, one-pot process involves the initial formation of an imine intermediate from the reaction of the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine. Careful control of reaction parameters is crucial to maximize yield and purity while minimizing side-product formation.
Detailed Experimental Protocol: Optimized Reductive Amination
This protocol outlines a robust method for the synthesis of p-Cyclopropylbenzylamine from p-cyclopropylbenzaldehyde using sodium borohydride as the reducing agent.
Reagents and Materials:
-
p-Cyclopropylbenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cyclopropylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).
-
Add ammonium acetate (2.0-3.0 eq) or a solution of aqueous ammonia (28-30%, 5-10 eq) to the stirred solution at room temperature. The use of an excess of the ammonia source drives the equilibrium towards imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the sodium borohydride addition and to minimize the reduction of the starting aldehyde.[1][2]
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of water at 0 °C to decompose any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-Cyclopropylbenzylamine.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.[3]
-
Alternatively, for higher purity, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol. The precipitated salt can be collected by filtration, washed with cold solvent, and dried.[4] The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of p-Cyclopropylbenzylamine in a question-and-answer format.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in this reductive amination can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may not be sufficiently shifted towards the imine.
-
Solution: Increase the concentration of the ammonia source. Using a higher excess of ammonium acetate or aqueous ammonia can drive the equilibrium forward. You can also consider the use of a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation, although this can complicate the work-up.
-
-
Side Reaction of the Aldehyde: Sodium borohydride can reduce the starting aldehyde to the corresponding alcohol (p-cyclopropylbenzyl alcohol).
-
Hydrolysis of the Imine: The imine intermediate can hydrolyze back to the aldehyde, especially in the presence of excess water before reduction is complete.
-
Solution: Ensure the reaction is carried out under reasonably anhydrous conditions until the quenching step.
-
-
Product Loss During Work-up: p-Cyclopropylbenzylamine has some water solubility.
-
Solution: During the extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the product. Saturating the aqueous layer with sodium chloride can also decrease the solubility of the amine in the aqueous phase.
-
Question 2: I am observing a significant amount of p-cyclopropylbenzyl alcohol as a byproduct. How can I minimize this?
Answer: The formation of p-cyclopropylbenzyl alcohol is a common side reaction due to the reduction of the starting aldehyde.
-
Choice of Reducing Agent: While sodium borohydride is cost-effective, milder and more selective reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less likely to reduce the aldehyde under the reaction conditions.[5]
-
Reaction Conditions: As mentioned, adding the sodium borohydride at a low temperature (0 °C) is crucial. A slower addition rate can also help to control the reaction and improve selectivity.
-
One-Pot vs. Two-Step: While a one-pot procedure is efficient, if aldehyde reduction remains a significant issue, consider a two-step approach. First, form the imine and remove the water formed, then add the reducing agent.
Question 3: My final product is contaminated with a secondary amine impurity, bis(p-cyclopropylbenzyl)amine. What causes this and how can I prevent it?
Answer: The formation of the secondary amine is due to the reaction of the newly formed primary amine product with the remaining imine intermediate, followed by reduction.
-
Stoichiometry of Ammonia: A large excess of the ammonia source is key to minimizing the formation of the secondary amine. A higher concentration of ammonia will favor the reaction of the aldehyde with ammonia over the reaction with the product amine.
-
Slow Addition of Aldehyde: In some cases, a slow addition of the aldehyde to the ammonia solution can help to maintain a high effective concentration of ammonia and suppress the formation of the secondary amine.
Frequently Asked Questions (FAQs)
Q1: Is the cyclopropyl group stable under these reductive amination conditions?
A1: Yes, the cyclopropyl group is generally stable under the conditions of reductive amination with sodium borohydride. The cyclopropyl ring is known to be sensitive to certain strong acids and some transition metal catalysts, but the mild conditions of this reaction typically do not lead to ring-opening.[6]
Q2: Can I use other reducing agents for this transformation?
A2: Absolutely. Besides sodium borohydride and sodium triacetoxyborohydride, other reducing agents can be employed. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel) is a common alternative.[7][8] This method is often very clean but requires specialized equipment for handling hydrogen gas under pressure.
Q3: What is the best solvent for this reaction?
A3: Methanol is a common and effective solvent as it readily dissolves the starting materials and the sodium borohydride. Other protic solvents like ethanol can also be used. For reductive aminations with sodium triacetoxyborohydride, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[5]
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde and the appearance of the product amine. A co-spot of the starting material and the reaction mixture is recommended. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Data Presentation
Table 1: Optimized Reaction Parameters for p-Cyclopropylbenzylamine Synthesis
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| p-Cyclopropylbenzaldehyde | 1.0 eq | Limiting reagent |
| Ammonia Source | 5.0 - 10.0 eq | Drives imine formation equilibrium |
| Sodium Borohydride | 1.5 - 2.0 eq | Ensures complete reduction of the imine |
| Temperature | ||
| Imine Formation | Room Temperature (20-25 °C) | Sufficient for imine formation |
| NaBH₄ Addition | 0 °C | Controls exothermicity, minimizes aldehyde reduction |
| Reduction | Room Temperature (20-25 °C) | Allows the reaction to go to completion |
| Solvent | Methanol | Good solubility for reactants |
| Reaction Time | ||
| Imine Formation | 1-2 hours | Typically sufficient for equilibrium |
| Reduction | 2-4 hours | Ensures complete conversion |
Table 2: Expected Spectroscopic Data for p-Cyclopropylbenzylamine
| Spectroscopy | Expected Chemical Shifts / Signals | Notes |
| ¹H NMR | ~7.2-7.0 ppm (m, 4H, Ar-H), ~3.8 ppm (s, 2H, CH₂), ~1.8 ppm (br s, 2H, NH₂), ~1.0-0.5 ppm (m, 5H, Cyclopropyl-H) | The NH₂ protons are exchangeable with D₂O and may appear as a broad singlet.[9][10] |
| ¹³C NMR | ~145-140 ppm (Ar-C), ~130-125 ppm (Ar-CH), ~45 ppm (CH₂), ~15 ppm (Cyclopropyl-CH), ~10 ppm (Cyclopropyl-CH₂) | The number and shifts of the aromatic carbons will depend on the substitution pattern.[9] |
| IR (Infrared) | ~3400-3300 cm⁻¹ (N-H stretch, two bands for primary amine), ~3100-3000 cm⁻¹ (C-H stretch, aromatic and cyclopropyl), ~1600 cm⁻¹ (C=C stretch, aromatic) | The presence of two N-H stretching bands is characteristic of a primary amine.[10] |
| MS (Mass Spec) | M⁺ at m/z = 147 | The molecular ion peak should be observed, along with characteristic fragmentation patterns.[11] |
Visualizations
Reaction Mechanism
Caption: Reductive amination of p-cyclopropylbenzaldehyde.
Troubleshooting Workflow
Caption: Troubleshooting guide for p-Cyclopropylbenzylamine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclopropylbenzenemethanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Reddit. (n.d.). How to purify Benzylamine?. Retrieved from [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
ResearchGate. (2025, August 6). An Improved Preparation Method of Benzyl and Thenyl Triphenylphosphonium Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Retrieved from [Link]
-
Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Patsnap. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
PubMed. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubMed. (2020, September 9). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 1993, 71, 167. Retrieved from [Link]
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SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. Retrieved from [Link]
-
ResearchGate. (2014, October 8). Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
University of the Basque Country. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). π-Excess σ2P ligands: synthesis of biaryl-type 1,3-benzazaphosphole hybrid ligands and formation of P^P′–M(CO)4 chelate complexes. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
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Technical Support Center: Purification of (4-Cyclopropylphenyl)methanamine
Welcome to the technical support guide for the purification of crude (4-Cyclopropylphenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving the desired purity for this critical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Section 1: Understanding the Challenge & Initial Assessment
(4-Cyclopropylphenyl)methanamine is a primary amine, a class of compounds known for its basicity and propensity to interact strongly with stationary phases in chromatography, as well as its susceptibility to oxidation. The first step in any successful purification is to understand the nature of your crude material.
FAQ: What are the most common impurities I should expect?
The impurity profile of your crude material is intrinsically linked to its synthetic route. A common synthesis method is the reductive amination of 4-cyclopropylbenzaldehyde.
Likely Impurities Include:
-
Unreacted Starting Materials: Residual 4-cyclopropylbenzaldehyde.
-
Reductant-Derived Impurities: Boron salts (from NaBH₄ or NaBH₃CN) or aluminum salts (from LiAlH₄).
-
Over-alkylation Byproducts: The secondary amine, bis((4-cyclopropylphenyl)methyl)amine, is a frequent byproduct, formed when the primary amine product reacts with another molecule of the starting aldehyde.
-
Solvent and Reagents: Residual reaction solvents or reagents used during workup.
-
Oxidation Products: Amines can oxidize upon exposure to air, leading to colored impurities.
FAQ: Which analytical techniques are best for purity assessment?
Relying on a single analytical method can be misleading. A combination of techniques provides a comprehensive view of your product's purity.
-
Gas Chromatography (GC): Excellent for assessing the concentration of volatile impurities and the primary amine itself. It is a mature and well-understood laboratory technique for analyzing amine concentration.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the target amine from non-volatile impurities and closely related byproducts. Both normal-phase and reversed-phase methods can be developed.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structures of the main product and any significant impurities, providing a clear picture of what you need to remove.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities.
Section 2: Purification Strategy Decision Guide
Choosing the right purification method is critical for maximizing both purity and yield. This decision tree outlines a logical approach based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q: My compound streaks badly on a silica gel TLC plate and column. How can I get sharp bands?
A: This is the most common issue when purifying amines on silica gel. The root cause is the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This strong, often irreversible, binding leads to significant peak tailing and potential loss of product on the column.
Solution: Neutralize the Stationary Phase
You must add a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane). Et₃N is volatile, making it relatively easy to remove from the purified fractions under vacuum.
-
Ammonia: For more polar solvent systems, you can pre-treat the silica by slurrying it in the eluent containing a small amount of aqueous ammonia, then pack the column.[5] Running the column with ~1% ammonia in the mobile phase can also be effective.[5]
The addition of volatile amines to the mobile phase is a well-established method to minimize peak tailing and improve selectivity in the normal-phase chromatography of amines.[6]
Q: Is vacuum distillation a good option for (4-Cyclopropylphenyl)methanamine?
A: Potentially, but with significant caveats. The boiling point of the related compound cyclopropyl(phenyl)methanamine is reported as 103-115 °C (though the pressure is not specified, it is likely reduced).[7]
When to Consider Distillation:
-
Removing Non-Volatile Impurities: It can be effective for separating the amine from inorganic salts or high molecular weight polymers.
-
Large Scale: It is often more scalable and economical than chromatography for initial purification.[8]
Risks and Considerations:
-
Thermal Stability: Amines can decompose at high temperatures. Always use the lowest possible pressure (high vacuum) to reduce the required boiling temperature.
-
Air Sensitivity: Do not distill in the presence of air. Ensure your system is leak-tight and under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Separating Similar Compounds: Fractional distillation can separate primary, secondary, and tertiary amines due to differences in hydrogen bonding and boiling points, but it requires a highly efficient distillation column.[9]
Q: How can I achieve the highest possible purity (>99.5%) for my compound?
A: For pharmaceutical-grade purity, crystallization is the gold standard. While crystallizing the free base (which may be an oil at room temperature) can be difficult, converting the amine to a salt dramatically increases its crystallinity and melting point. This process is highly effective at excluding impurities from the crystal lattice.
Workflow: Purification via Salt Formation
Caption: General workflow for amine purification via salt crystallization.
Why it Works: Salt formation is an equilibrium process. By using a suitable acid and solvent system, you can create conditions where the salt of your target amine has significantly lower solubility than the salts of impurities or the impurities themselves, leading to its selective precipitation.[10][11] Achiral carboxylic acids are often used for this purpose.[12]
Q: My yield is very low after column chromatography. Where did my product go?
A: Low yield after silica gel chromatography of amines is typically due to irreversible adsorption to the silica, as discussed above. If you have already implemented a basic modifier in your eluent and still see low recovery, consider these points:
-
Column Loading: Do not overload the column. A general rule is to load 1-5% of the silica weight (e.g., 1-5 g of crude material on 100 g of silica).
-
Solvent Polarity: If your compound is highly polar, it may not elute even with a modified polar mobile phase. In this case, switching to a different stationary phase is recommended.
-
Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol can be an excellent alternative for polar amines.[13][14] The pH of the mobile phase can be adjusted to control the retention of the amine.[13]
Section 4: Standard Operating Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Choose an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexane). To this solvent mixture, add 1% triethylamine (v/v).
-
Column Packing: Wet pack the column with the prepared eluent. Do not let the column run dry.
-
Sample Loading: Dissolve your crude (4-Cyclopropylphenyl)methanamine in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder carefully onto the top of the column bed.
-
Elution: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Workup: Combine the pure fractions. Remove the solvent and triethylamine under reduced pressure. For complete removal of triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be necessary.
Protocol 2: Purification via Hydrochloride (HCl) Salt Crystallization
-
Dissolution: Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent. Diethyl ether, ethyl acetate, or isopropanol are good starting points.
-
Precipitation: While stirring, slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., 1.05 eq of 2M HCl in diethyl ether). A white precipitate should form immediately.
-
Digestion: Stir the resulting slurry at room temperature or 0 °C for 1-2 hours to ensure complete precipitation and allow for crystal maturation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.
-
Drying: Dry the purified amine hydrochloride salt under high vacuum.
-
(Optional) Free-Basing: To recover the purified free amine, dissolve the salt in water, add aqueous NaOH until the pH is >12, and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified liquid amine.
Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the amine's ability to be protonated. | Fast, inexpensive, removes non-basic impurities effectively. | Does not separate other basic impurities (e.g., secondary amines). Can lead to emulsions. | Initial cleanup of very crude material. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[9] | Highly scalable, excellent for removing non-volatile or very volatile impurities. | Risk of thermal decomposition, requires significant boiling point differences for good separation.[9] | Large-scale purification where impurities have vastly different boiling points. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High resolving power, can separate closely related compounds. | Can have low recovery for amines on silica, generates solvent waste, less scalable. | Lab-scale purification of complex mixtures with similar impurities.[6] |
| Salt Crystallization | Selective precipitation of the amine as a crystalline salt.[10] | Can achieve the highest purity (>99.5%), highly scalable, cost-effective at scale. | Requires screening for suitable acid/solvent combinations, adds steps if the free base is required. | Final purification step for achieving pharmaceutical-grade material. |
References
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Toda, F., Tanaka, K., & Miyamoto, H. (1998). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society, 120(21), 5134–5142.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Steps. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann’s method. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry Universe. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines [Video]. YouTube. Retrieved from [Link]
- Thorat, B. R., et al. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL)
- Gérardy, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 193-199.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]
-
iProf India. (2012, October 18). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4 [Video]. YouTube. Retrieved from [Link]
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Google Patents. (n.d.). US3944598A - Production of amine salts of carboxylic acids.
-
U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromatography with free amines? r/chemhelp. Retrieved from [Link]
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Technical Support Center: Catalyst Screening for (4-Cyclopropylphenyl)methanamine Synthesis
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of (4-Cyclopropylphenyl)methanamine. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for accelerating drug discovery timelines. The most direct and atom-economical route is the reductive amination of 4-cyclopropylbenzaldehyde. However, the success of this transformation hinges on a single, critical variable: the catalyst.
This guide is structured to address the practical challenges you, as researchers and development professionals, face in the lab. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial and laboratory method for synthesizing (4-Cyclopropylphenyl)methanamine?
The most prevalent and efficient method is the direct reductive amination of 4-cyclopropylbenzaldehyde.[1] This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then immediately reduced by a hydride source or molecular hydrogen in the presence of a catalyst to yield the target primary amine. This approach is favored for its high atom economy and often milder conditions compared to multi-step alternatives.[2]
Q2: Why is a dedicated catalyst screening phase essential for this specific synthesis?
Catalyst screening is paramount for three primary reasons:
-
Yield and Efficiency: The catalyst dictates the rate of both imine formation and its subsequent reduction. An inefficient catalyst will lead to low conversion of the starting aldehyde, making the process economically unviable.
-
Selectivity and Purity: The core challenge in this synthesis is preventing the formation of side products. The catalyst must selectively promote the reduction of the C=N bond of the imine over the C=O bond of the starting aldehyde. Furthermore, it must prevent over-alkylation of the product amine.[3]
-
Functional Group Tolerance: The cyclopropyl group can be susceptible to hydrogenation under harsh conditions. A well-chosen catalyst will preserve this sensitive moiety while efficiently producing the desired amine.[4]
Screening allows for the empirical determination of the optimal catalyst that balances high activity with superior selectivity under specific laboratory or plant conditions.
Q3: What are the most common catalyst classes for the reductive amination of aldehydes to primary amines?
Catalysts for this transformation can be broadly categorized into noble metal and base metal systems. The choice depends on factors like cost, desired activity, selectivity, and tolerance to functional groups.
| Catalyst Class | Common Examples | Typical Reducing Agent | Key Advantages | Potential Drawbacks |
| Noble Metals | Pd/C, PtO₂, Rh/Al₂O₃, Ru complexes[5] | H₂ Gas | High activity, well-documented, reliable for a broad range of substrates. | Higher cost, can be overly aggressive leading to side reactions like ring hydrogenation or decyclopropylation.[4] |
| Base Metals | Raney Ni, Co composites, Fe complexes[6][7][8] | H₂ Gas, Silanes | Lower cost, often exhibit different and sometimes superior selectivity, can be more sustainable.[9] | Can require higher temperatures/pressures, may be more sensitive to air and moisture. |
| Homogeneous | Ir, Ru, or Fe complexes[5][6][10] | H₂, Formic Acid, Silanes | High selectivity, milder reaction conditions, better mechanistic understanding. | Difficult to separate from the reaction mixture, potential for product contamination.[11] |
Q4: Beyond the catalyst itself, what are the critical reaction parameters to investigate during a screening study?
A successful screening protocol must systematically evaluate several interconnected parameters:
-
Ammonia Source: Anhydrous ammonia, aqueous ammonia, or ammonium salts (like ammonium formate) can be used. A high concentration of the ammonia source is often crucial to push the equilibrium towards imine formation and minimize the formation of secondary amines.[8]
-
Reducing Agent: For catalytic hydrogenations, H₂ pressure is a key variable. For stoichiometric reductions, agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common. NaBH(OAc)₃ is milder and often preferred as it is less likely to reduce the starting aldehyde.[10][12]
-
Solvent: The solvent's polarity can significantly influence reaction rates and equilibria. Alcohols like methanol are common, but ethers like THF or CPME may also be effective.[13] In some cases, water can be an excellent and green solvent choice.[6]
-
Temperature and Pressure: These parameters directly impact reaction kinetics. A systematic variation is necessary to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions. For H₂-based reductions, pressures typically range from 1 to 50 bar.
-
Catalyst Loading: The amount of catalyst used affects both the reaction rate and the overall process cost. The goal is to find the lowest possible loading that achieves full conversion in a reasonable timeframe. Loadings can range from 0.01 mol% to 5 mol%.[5][14]
Q5: What does a typical experimental workflow for catalyst screening look like?
A parallel screening approach is the most efficient method. High-throughput experimentation (HTE) arrays allow for the simultaneous testing of multiple catalysts and conditions.
Caption: High-throughput catalyst screening workflow.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction shows low or no conversion of the starting aldehyde.
This is a common issue often related to catalyst activity or sub-optimal conditions.
-
Potential Cause: Catalyst Inactivity.
-
Causality: Many heterogeneous catalysts, particularly base metals like Raney Ni or prepared Co composites, can oxidize upon exposure to air, rendering them inactive. Similarly, homogeneous catalysts may decompose if not handled under an inert atmosphere. Impurities in reagents or solvents (e.g., sulfur compounds, water) can act as potent catalyst poisons.[15]
-
Recommended Action:
-
Verify Catalyst Handling: Ensure heterogeneous catalysts are stored under inert gas or solvent and handled quickly in the air. Activate catalysts according to the supplier's protocol (e.g., pre-reduction with H₂).
-
Check Reagent Purity: Use anhydrous solvents and high-purity 4-cyclopropylbenzaldehyde. If in doubt, purify the starting materials before use.
-
Increase Catalyst Loading: As a diagnostic test, double the catalyst loading. If conversion improves, inactivity or poisoning is likely the root cause.
-
-
-
Potential Cause: Insufficiently Forcing Conditions.
-
Causality: Reductive amination involves multiple equilibria. Insufficient temperature or pressure may result in slow reaction kinetics, preventing the reaction from reaching completion in a reasonable timeframe.
-
Recommended Action:
-
Systematically Increase Temperature: Raise the reaction temperature in 10-15 °C increments. Monitor for side product formation, as higher temperatures can sometimes decrease selectivity.
-
Increase H₂ Pressure: For hydrogenations, increase the pressure from 10 bar to 30 bar, then to 50 bar. Higher hydrogen concentration can accelerate the rate-limiting reduction step.
-
-
Problem 2: My desired product is forming, but I have significant side products.
Selectivity is key. Identifying the side product is the first step to solving the problem.
-
Side Product: (4-Cyclopropylphenyl)methanol (Aldehyde Reduction).
-
Causality: This occurs when the rate of aldehyde reduction (C=O bond) is competitive with or faster than the rate of imine reduction (C=N bond). This is common with highly active hydrogenation catalysts (like PtO₂) or aggressive reducing agents (like NaBH₄) that are not selective for the imine.[4][12]
-
Recommended Action:
-
Change Reducing Agent: If using a borohydride, switch to a milder, more sterically hindered agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for imine reduction.[10]
-
Screen for a More Chemoselective Catalyst: Test catalysts known for better imine selectivity, such as certain cobalt or iron systems.[6][7]
-
Modify Reaction Staging: For two-step procedures, ensure imine formation is complete before adding the reducing agent. This can be monitored by TLC or ¹H NMR.
-
-
-
Side Product: N,N-bis((4-cyclopropylphenyl)methyl)amine (Secondary Amine).
-
Causality: The desired primary amine product is itself a nucleophile and can react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the secondary amine. This is favored when the concentration of the primary amine product becomes significant relative to the ammonia concentration.[10]
-
Recommended Action:
-
Increase Ammonia Concentration: Use a large excess of the ammonia source (e.g., 10-20 equivalents or using liquid ammonia as the solvent). Le Châtelier's principle dictates that this will favor the formation of the primary imine and suppress the secondary imine pathway.
-
Control Reagent Addition: Consider a slow addition of the aldehyde to the reaction mixture containing the catalyst and a high concentration of ammonia. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to compete with ammonia.
-
-
Problem 3: My experimental results are not reproducible.
Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
-
Potential Cause: Atmospheric Contaminants.
-
Causality: Oxygen can deactivate certain catalysts. Water can interfere with imine formation and hydrolyze some reducing agents.[16]
-
Recommended Action: Ensure all reactions are set up under an inert atmosphere (N₂ or Ar). Use properly dried solvents and glassware. The addition of molecular sieves can be beneficial to scavenge any in-situ water formation.[16]
-
-
Potential Cause: Inconsistent Catalyst Pre-activation or Heterogeneity.
-
Causality: For heterogeneous catalysts, the activity can depend on particle size and surface properties. If the catalyst is not well-suspended, the effective concentration in the reaction medium will vary. Some catalysts require a pre-activation step which, if not performed consistently, will lead to variable activity.
-
Recommended Action:
-
Standardize Procedures: Write and strictly follow a Standard Operating Procedure (SOP) for catalyst handling, activation, and charging.
-
Ensure Proper Agitation: Use effective stirring to ensure heterogeneous catalysts are well-suspended throughout the reaction, maximizing the available catalytic surface area.
-
-
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Catalyst Screening
This protocol is designed for a 24-well parallel reactor block.
-
Preparation: In a glovebox, dispense 2.0 mg of each catalyst to be screened into individual glass vials equipped with stir bars.
-
Stock Solution: Prepare a 0.5 M stock solution of 4-cyclopropylbenzaldehyde in anhydrous methanol containing a 0.1 M internal standard (e.g., dodecane).
-
Reagent Charging: To each vial, add 1.0 mL of the aldehyde stock solution (0.5 mmol aldehyde).
-
Ammonia Source: Add 2.0 mL of a 7 N solution of ammonia in methanol to each vial.
-
Reaction Setup: Seal the vials within the reactor block. Remove the block from the glovebox and connect it to a hydrogenation manifold.
-
Execution: Purge the system three times with N₂, followed by three purges with H₂. Pressurize the reactor to the desired pressure (e.g., 20 bar H₂) and begin stirring. Heat the block to the target temperature (e.g., 60 °C).
-
Reaction Monitoring: After the specified time (e.g., 12 hours), cool the reactor to room temperature and vent carefully.
-
Analysis: Take an aliquot from each vial, dilute with ethyl acetate, and analyze by GC-MS to determine the conversion of the starting material and the relative percentage of product and major side products.
Protocol 2: Optimized Bench-Scale Synthesis Using a Lead Catalyst (Example: 5% Co/C)
This protocol is a hypothetical example based on a successful screening hit.
-
Reactor Setup: To a 250 mL stirred pressure reactor, add 5% Cobalt on Carbon (Co/C) catalyst (500 mg, wet paste) and 100 mL of methanol.
-
Catalyst Activation (if required): Seal the reactor, purge with N₂, then H₂. Pressurize to 10 bar H₂ and stir at 80 °C for 1 hour. Cool to room temperature.
-
Reagent Charging: Carefully vent the reactor. Under a positive flow of N₂, add a solution of 4-cyclopropylbenzaldehyde (14.6 g, 100 mmol) in 20 mL of methanol. Then, add 7N ammonia in methanol (100 mL, 700 mmol).
-
Reaction: Seal the reactor, purge with H₂, and then pressurize to 40 bar H₂. Heat to 70 °C with vigorous stirring (800 RPM).
-
Work-up: After 16 hours (or once reaction completion is confirmed by GC), cool the reactor to room temperature and vent. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford (4-Cyclopropylphenyl)methanamine. Further purification can be achieved by distillation or salt formation if necessary.
References
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]
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Klyushin, A. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Fioravanti, G., et al. (2019). Reductive aminations of benzaldehyde. ResearchGate. Available at: [Link]
-
Jin, Z., et al. (2016). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Available at: [Link]
-
Malz, R. E., & Greenfield, H. (1982). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. Available at: [Link]
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Jagadeesh, R. V., et al. (2017). Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. Available at: [Link]
-
Hisaoka, S., et al. (2023). Theoretical Catalyst Screening of Multielement Alloy Catalysts for Ammonia Synthesis Using Machine Learning Potential and Generative Artificial Intelligence. ACS Publications. Available at: [Link]
-
Baratta, W., & Chelucci, G. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis. Available at: [Link]
-
Seayad, J., & List, B. (2005). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]
-
Liu, C., et al. (2014). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. Available at: [Link]
-
Organic Reaction Data. Reductive Amination - Common Conditions. Available at: [Link]
-
Wienhöfer, G., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science. Available at: [Link]
-
Speciality Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
Shingare, M.S., et al. (2016). 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. SciELO México. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ResearchGate. (2020). General synthesis of primary amines via reductive amination employing a reusable nickel catalyst. Available at: [Link]
-
Jee, S., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]
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Technical Support Center: Recrystallization Methods for Purifying (4-Cyclopropylphenyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (4-Cyclopropylphenyl)methanamine. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to synthesize established chemical principles with practical, field-proven insights to help you achieve the highest possible purity in your material.
Introduction: The Importance of Purity
(4-Cyclopropylphenyl)methanamine is a primary amine building block utilized in the synthesis of various pharmaceutical agents and research compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[1][2] This guide will explore the nuances of applying this technique to a primary benzylic amine, which can present unique challenges.
Section 1: Physicochemical Profile & Pre-Recrystallization Considerations
Before beginning any purification, it is crucial to understand the properties of the compound you are working with.
Table 1: Physicochemical Properties of (4-Cyclopropylphenyl)methanamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3] |
| Appearance | Varies (often an oil or low-melting solid at room temp.) | General chemical knowledge |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
| Basicity | As a primary amine, it is basic and will react with acids. | General chemical knowledge |
Key Pre-Analysis:
-
Assess Crude Purity: Before recrystallization, analyze your crude material using methods like ¹H NMR, GC-MS, or TLC. This helps identify the nature and quantity of impurities, which may include unreacted starting materials, catalysts, or byproducts from the synthetic route (e.g., reductive amination).[4][5]
-
Free Base vs. Salt Form: Primary amines can often be difficult to crystallize directly as a free base, sometimes existing as oils or low-melting solids.[6] A highly effective strategy is to convert the amine to a crystalline salt (e.g., hydrochloride or tartrate), which often has a higher melting point and more favorable crystallization properties.[7][8] The choice between purifying the free base or its salt is a critical first step.
Section 2: Core Recrystallization Protocols
Below are two detailed protocols. The first is for the direct recrystallization of the free base, and the second, often more reliable method, involves purification via salt formation.
Protocol A: Direct Recrystallization of the Free Base
This method is suitable if your crude (4-Cyclopropylphenyl)methanamine is a solid and you have identified a solvent system where it has good temperature-dependent solubility.
Step-by-Step Methodology:
-
Solvent Selection: Using a small amount of crude material, test various solvents (see Section 4) to find one that dissolves the amine when hot but not when cold. A solvent pair (one "good" solvent, one "poor" solvent) like Toluene/Heptane or Ethyl Acetate/Hexane is often effective.
-
Dissolution: Place the crude amine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) to just dissolve the compound completely. This ensures the solution is saturated, which is critical for maximizing yield.[2]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heating the funnel and receiving flask is essential to prevent premature crystallization.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is vital for forming large, pure crystals, as rapid cooling can trap impurities.[8] Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and an appropriate spectroscopic method to confirm purity.
Protocol B: Purification via Hydrochloride Salt Formation
This is often the preferred method for primary amines due to the superior crystalline nature of their salts.[6][7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude (4-Cyclopropylphenyl)methanamine free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using a protic solvent like methanol) to the stirred amine solution. The hydrochloride salt will begin to precipitate. Monitor the pH to ensure it is acidic.
-
Isolation of Crude Salt: Collect the precipitated crude salt by vacuum filtration.
-
Recrystallization of the Salt:
-
Find a suitable solvent for the salt. Protic solvents like ethanol, methanol, or isopropanol, often with a small amount of water, are good starting points.
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
Perform hot filtration if needed.
-
Allow the solution to cool slowly to induce crystallization. .
-
Isolate the pure salt crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
(Optional) Conversion Back to Free Base: If the free base is required for the next step, the purified salt can be dissolved in water, and the pH can be adjusted with a base (e.g., NaOH, NaHCO₃) to be basic. The free amine can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and isolated by evaporating the solvent.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of (4-Cyclopropylphenyl)methanamine.
Q1: I've added the hot solvent, but my compound has turned into an oil, not a solution. What should I do?
A1: "Oiling Out" - Cause & Solution
This happens when the melting point of the crude solid is lower than the boiling point of the solvent, or when high concentrations of impurities depress the melting point.
-
Explanation: The compound melts before it dissolves, forming an immiscible liquid layer. This oil will not form pure crystals upon cooling.
-
Solution:
-
Re-heat the mixture to dissolve the oil completely.
-
Add more hot solvent until the solution becomes clear and homogeneous.
-
Allow the solution to cool very slowly. A slower cooling rate can sometimes prevent oiling out.
-
If the problem persists, you must change your solvent system. Choose a solvent with a lower boiling point or use a solvent pair that allows for dissolution at a lower temperature.[8]
-
Q2: My solution is clear and has cooled, but no crystals are forming. How can I induce crystallization?
A2: Failure to Crystallize - Induction Techniques
This is a common issue related to supersaturation or nucleation barriers.
-
Explanation: The compound remains dissolved in a supersaturated state because the initial energy barrier for crystal formation (nucleation) has not been overcome.
-
Solutions (in order of preference):
-
Add a Seed Crystal: If you have a pure crystal of (4-Cyclopropylphenyl)methanamine, adding a tiny amount to the solution provides a template for crystal growth.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.[8]
-
Flash Freeze: Cool the solution rapidly in a dry ice/acetone bath for a few minutes to form a powder precipitate. Then, re-heat this solution until it is almost, but not fully, dissolved. The remaining small particles will act as seed crystals upon slow cooling.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and re-cool.[8]
-
Q3: My final product yield is very low. What went wrong?
A3: Low Recovery - Common Causes
-
Explanation & Solution:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Fix: Always use the minimum amount of hot solvent required for dissolution. You can try to recover more product from the mother liquor by evaporating some solvent and re-cooling.[8]
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, you will lose material. Fix: Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.[8]
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product. Fix: Always use a minimal amount of ice-cold solvent for washing.
-
Q4: The purity of my recrystallized product hasn't improved significantly. Why?
A4: Poor Purification - Trapped Impurities
-
Explanation & Solution:
-
Crystallization Was Too Fast: Rapid cooling causes impurities to become trapped within the growing crystal lattice. Fix: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.
-
Inappropriate Solvent: The chosen solvent may not effectively leave impurities in the solution. If an impurity has similar solubility to your desired compound in that solvent, separation will be poor. Fix: Re-evaluate your choice of solvent. A different solvent or solvent pair may provide better selectivity.
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common recrystallization failures.
Caption: Troubleshooting decision tree for recrystallization.
Section 4: Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should:
-
Completely dissolve the compound (and any impurities) at its boiling point.
-
Dissolve very little of the compound at low temperatures (e.g., 0-4°C).
-
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the crystals.
Table 2: Recommended Solvents and Systems for (4-Cyclopropylphenyl)methanamine
| Solvent Type | Examples | Polarity | Boiling Point (°C) | Comments & Rationale |
| Non-Polar | Hexane, Heptane | Low | 69 - 98 | Good as "anti-solvents" in a solvent pair. Unlikely to dissolve the amine well on their own. |
| Aromatic | Toluene | Low | 111 | Often a good choice for aromatic compounds. Can be paired with heptane or hexane. |
| Ethers | Diethyl Ether | Low | 35 | Useful for dissolving the free base before converting to a salt. Very volatile. |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent. Can often dissolve the amine when hot and crystallize upon cooling or with the addition of hexane. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65 - 82 | Generally good solvents for amine salts. May be too strong a solvent for the free base, leading to low recovery.[9] |
| Halogenated | Dichloromethane | Medium | 40 | Typically used for extraction, but its low boiling point can be useful. Often too good a solvent for recrystallization. |
Data sourced from general chemical property tables.[10]
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. [Link]
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K. L. Wind-Kral, et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]
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ResearchGate. (2003). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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UCLA Chemistry. Recrystallization and Crystallization. [Link]
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Scribd. Amine Plant Troubleshooting and Optimization. [Link]
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PubMed. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2020).
-
ResearchGate. (2021). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]
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ResearchGate. (2016). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]
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AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Managing Reagent Degradation in Amine Synthesis
Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reagent stability. In amine synthesis, the success of a reaction is fundamentally tied to the quality of the reagents used. Degradation of even one key component can lead to failed reactions, low yields, and impure products, consuming valuable time and resources.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, manage, and prevent reagent degradation. By understanding the "why" behind these experimental choices, you can ensure the integrity and reproducibility of your synthetic work.
Section 1: Hydride Reducing Agents (LiAlH₄ & NaBH₄)
Hydride reducing agents are staples in amine synthesis, particularly for the reduction of amides, nitriles, and in reductive amination. However, their high reactivity also makes them susceptible to degradation, primarily through contact with atmospheric moisture.
Troubleshooting & FAQs: Hydride Reagents
Q1: My LAH reduction of an amide to an amine failed, showing only starting material. What went wrong?
A1: The most likely culprit is degraded Lithium Aluminum Hydride (LAH). LAH is a potent drying agent and reacts violently with water.[1] Even exposure to atmospheric humidity can rapidly decompose the reagent, reducing its activity.
-
Causality: LAH reacts with water (H₂O) to form lithium hydroxide (LiOH), aluminum hydroxide (Al(OH)₃), and hydrogen gas (H₂). This process consumes the active hydride species (H⁻) necessary for the reduction. Fresh, active LAH is typically a fine gray powder.[2] If your LAH appears as a white, chunky, or brittle solid, it has likely been compromised by moisture and should be discarded.[2] A simple qualitative test for activity is to carefully add a very small, spatula-tip amount to a beaker of water; fresh LAH should fizz vigorously as hydrogen gas is evolved.[2]
-
Troubleshooting Steps:
-
Visually inspect the LAH: Check for the tell-tale signs of degradation (white, chunky solid).
-
Use a fresh bottle: If in doubt, open a new, factory-sealed bottle of LAH.
-
Ensure anhydrous conditions: All glassware must be rigorously flame-dried or oven-dried before use. Use a dry, aprotic solvent like THF that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Quantify reagent activity: For stoichiometric-sensitive reactions, titrating the LAH solution is essential to determine the precise concentration of active hydride.
-
Q2: My reductive amination using Sodium Borohydride (NaBH₄) is sluggish and gives low yields. Is the reagent to blame?
A2: While NaBH₄ is more stable than LAH, it can still degrade, especially if stored improperly.[3] However, in reductive aminations, other factors like pH and the choice of reducing agent are also critical.
-
Causality: NaBH₄ reacts with water and alcohols, though much more slowly than LAH.[4] This hydrolysis consumes the reagent.[5] For reductive amination, the issue is often more nuanced. Standard NaBH₄ can sometimes preferentially reduce the starting aldehyde or ketone rather than the desired imine intermediate, leading to alcohol byproducts and low amine yield.[6][7]
-
Troubleshooting Steps:
-
Verify NaBH₄ activity: A simple test is to reduce a simple ketone (like acetone) and monitor by TLC to ensure the reagent is active.[3]
-
Optimize pH: Imine formation is typically optimal under weakly acidic conditions (pH 4-6).[6]
-
Consider a more selective reagent: For sensitive substrates, Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) are often superior choices as they are less likely to reduce the starting carbonyl compound.[6][7]
-
Perform the reaction stepwise: Form the imine first, confirm its presence by TLC or NMR, and then add the NaBH₄. This can prevent premature reduction of the carbonyl.[8]
-
Key Data Summary: Hydride Reagents
| Reagent | Appearance (Active) | Appearance (Degraded) | Recommended Storage | Common Solvents | Key Incompatibilities |
| LiAlH₄ | Fine, gray powder | White, chunky solid | Under inert gas (N₂ or Ar), tightly sealed | Anhydrous THF, Diethyl Ether | Water, Alcohols, Protic Solvents, Air |
| NaBH₄ | White, crystalline solid | Clumped or wet solid | Cool, dry place, tightly sealed | Ethanol, Methanol, THF, Water (basic pH) | Acids, Water (at neutral/acidic pH) |
Protocols & Visualizations
Protocol 1: Titration of LiAlH₄ Solution by NMR Spectroscopy
This method, adapted from the work of Hoye et al., provides a reliable way to determine the concentration of active hydride in an LAH solution.[9]
-
Preparation: In a glovebox or under a strong flow of inert gas, add ~100 mg of p-methoxybenzaldehyde (an easily handled solid) to a dry NMR tube. Record the exact mass.
-
Solvent Addition: Add ~0.75 mL of anhydrous deuterated solvent (e.g., THF-d₈) to the NMR tube.
-
Reaction: Carefully add a known volume (e.g., 0.100 mL) of the LiAlH₄ solution to be titrated into the NMR tube. Cap and shake gently. The reaction is rapid.
-
Quenching: Quench the reaction by adding a few drops of acetic acid.
-
Analysis: Acquire a ¹H NMR spectrum. Determine the percentage conversion of the aldehyde to the corresponding alcohol by integrating the aldehyde proton signal and the benzylic protons of the alcohol product. The concentration of active hydride can then be calculated.[9]
Diagram 1: Degradation Pathway of LiAlH₄
Caption: Hydrolysis of active LiAlH₄ by atmospheric moisture.
Section 2: Organometallic Reagents (Grignard & Organolithium)
Organometallic reagents are indispensable for C-C bond formation in amine synthesis precursors. Their extreme sensitivity to air and moisture necessitates meticulous handling and quality control.
Troubleshooting & FAQs: Organometallic Reagents
Q1: I'm trying to form a Grignard reagent, but the reaction won't initiate. What's the problem?
A1: Failure of a Grignard reaction to initiate is almost always due to the presence of water or an oxide layer on the magnesium metal.[10][11]
-
Causality: Grignard reagents are powerful bases and are quenched by even trace amounts of water.[10][12] The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas (Argon is preferred over Nitrogen).[13] Solvents must be rigorously dried.[10]
-
Magnesium Activation: Use fresh, high-quality magnesium turnings.[10] If initiation is still difficult, activate the magnesium by adding a small crystal of iodine (which will be consumed, turning the solution from brown to colorless upon initiation) or a few drops of 1,2-dibromoethane.[13]
-
Check Starting Materials: Ensure the alkyl/aryl halide is also anhydrous.
-
Q2: My reaction with a Grignard reagent gave a high yield of the corresponding alkane (R-H) instead of my desired product. Why?
A2: This indicates that the Grignard reagent was quenched by a proton source. The most common source is water, but it can also be an acidic proton on your substrate.
-
Causality: The Grignard reagent (R-MgX) abstracts a proton from water to form R-H. This is an acid-base reaction that is much faster than the desired nucleophilic attack.[11]
-
Troubleshooting Steps:
-
Review Drying Procedures: Re-evaluate the drying of your glassware, solvent, and starting materials.[10][11]
-
Titrate the Reagent: A significant portion of the Grignard reagent may have been consumed before addition to your reaction. Titrating the solution right before use ensures you are adding the correct stoichiometric amount.[11]
-
Protect Acidic Groups: If your substrate has acidic protons (e.g., -OH, -NH, -COOH), they must be protected before introducing the Grignard reagent.
-
Protocols & Visualizations
Protocol 2: Titration of Organolithium Reagents
A common and reliable method uses diphenylacetic acid as the titrant.[14][15]
-
Preparation: Accurately weigh ~0.2 mmol of dry diphenylacetic acid into a flame-dried flask equipped with a stir bar, under an inert atmosphere.
-
Solvent Addition: Add ~5 mL of anhydrous THF and stir until the acid dissolves.
-
Titration: Slowly add the organolithium solution (e.g., n-BuLi) dropwise from a syringe. The endpoint is reached when a faint yellow color, from the diphenylacetate anion, persists.[15]
-
Calculation: The molarity is calculated as the moles of diphenylacetic acid divided by the volume (in Liters) of the organolithium solution added. Repeat in triplicate for accuracy.[15]
Diagram 2: The Schlenk Equilibrium
Caption: The Schlenk Equilibrium for Grignard reagents in solution.[16]
Section 3: Phosphine Ligands in Cross-Coupling
Phosphine ligands are crucial for many modern amine synthesis methods, such as Buchwald-Hartwig amination. Their susceptibility to oxidation is a major cause of reaction failure.
Troubleshooting & FAQs: Phosphine Ligands
Q1: My Buchwald-Hartwig amination is not working, and I suspect a problem with my phosphine ligand. How can I check it?
A1: Phosphine ligands, especially electron-rich alkylphosphines, are readily oxidized by air to the corresponding phosphine oxide.[17][18] This oxidation renders the ligand unable to coordinate to the metal center, thus killing the catalytic cycle.
-
Causality: The lone pair on the phosphorus atom is susceptible to attack by atmospheric oxygen, forming a P=O bond. This phosphine oxide does not have the necessary electronic properties to act as a ligand for the palladium catalyst.
-
Troubleshooting Steps:
-
Handling: Always handle air-sensitive phosphine ligands in a glovebox or under a robust inert atmosphere.[17]
-
Storage: Store them in a freezer or refrigerator under argon.[18]
-
Purity Check: The purity of a phosphine ligand can be easily and quantitatively assessed by ³¹P NMR spectroscopy. The phosphine and its corresponding oxide will have distinct and well-separated chemical shifts.[19][20]
-
Protocols & Visualizations
Protocol 3: Assessing Phosphine Ligand Purity by ³¹P NMR
This is a straightforward method to quantify the amount of phosphine oxide in your ligand.[21]
-
Sample Preparation: In a glovebox, dissolve a small, representative sample (5-10 mg) of the phosphine ligand in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A relatively short experiment (16-64 scans) is usually sufficient due to the high natural abundance and sensitivity of the ³¹P nucleus.[19][21]
-
Analysis: Integrate the signal for the phosphine and the signal for the phosphine oxide. The relative integrals directly correspond to the molar ratio of the two species, allowing you to calculate the purity of your ligand.
Diagram 3: Oxidation of a Triarylphosphine
Caption: Oxidation of an active phosphine ligand to its inactive oxide.
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Gómez-Benítez, V., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]
-
ResearchGate. (n.d.). Experimental flow diagram of a sodium borohydride hydrolysis reaction. ResearchGate. [Link]
-
Bode, J. (n.d.). How To: Titrate Alkyllithiums. University of Rochester, Department of Chemistry. [Link]
-
Unocic, R. R., et al. (2020). Visualizing Oxidation Mechanisms in Few-Layered Black Phosphorus via In Situ Transmission Electron Microscopy. ACS Applied Materials & Interfaces. [Link]
-
Wentz, K. M., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Study.com. [Link]
-
Li, D., et al. (2023). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences. [Link]
-
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Hoye, T. R., et al. (2004). Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents (Red-Al, LiAlH₄, DIBALH, L-Selectride, NaH, and KH) by No-D NMR Spectroscopy. Organic Letters. [Link]
-
Unocic, R. R., et al. (2020). Visualizing Oxidation Mechanisms in Few-Layered Black Phosphorus via In Situ Transmission Electron Microscopy. PubMed. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics. [Link]
-
Demirci, U. B. (2014). Reaction mechanisms of the hydrolysis of sodium borohydride. Comptes Rendus Chimie. [Link]
-
ResearchGate. (n.d.). A DFT Protocol for the Prediction of ³¹P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. ResearchGate. [Link]
-
Scharf, A., et al. (2019). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. The Journal of Organic Chemistry. [Link]
-
University of Massachusetts Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. UMass Boston. [Link]
-
Emslie Group. (n.d.). Titrating Soluble RM, R₂NM and ROM Reagents. EPFL. [Link]
-
Ma, S., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
-
ResearchGate. (n.d.). Reaction titration: A convenient method for titering reactive hydride agents. ResearchGate. [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Bethune College. [Link]
-
ScienceMadness Discussion Board. (2008). Lithium Al Hydride quick question. ScienceMadness. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Purifying LiAlH₄. Schlenk Line Survival Guide. [Link]
-
Walensky, J. R., et al. (2016). ³¹P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency. PubMed Central. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ma, S., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PubMed Central. [Link]
-
Scharf, A., et al. (2019). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]
-
St-Gelais, A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. [Link]
-
Van den Bossche, G., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Reddit. (2020). Phosphine Ligand Oxidation. r/Chempros. [Link]
-
ResearchGate. (n.d.). The Grignard Reagents. ResearchGate. [Link]
-
Oreate. (2024). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. Oreate. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using ³¹P NMR. Magritek. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Matthews, M. A., et al. (2011). Mechanisms In the Water Vapor Hydrolysis of Sodium Borohydride. Scholar Commons. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
Safrole. (n.d.). Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. [Link]
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Technical Support Center: Continuous Flow Synthesis of (4-Cyclopropylphenyl)methanamine
Welcome to the technical support center for the continuous flow synthesis of (4-Cyclopropylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established principles of continuous flow chemistry and catalytic reductive amination.
Introduction to the Synthesis
The continuous flow synthesis of (4-Cyclopropylphenyl)methanamine is a prime example of leveraging modern manufacturing technologies to produce key pharmaceutical intermediates with enhanced safety, efficiency, and scalability.[1] The primary route involves the reductive amination of 4-cyclopropylbenzaldehyde with an ammonia source, typically over a heterogeneous catalyst in a packed-bed reactor. This guide will help you navigate the common challenges and optimize your process for this specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the continuous flow synthesis of (4-Cyclopropylphenyl)methanamine in a question-and-answer format.
Low Conversion of 4-Cyclopropylbenzaldehyde
Question: My online analytics (e.g., in-line IR or UV-Vis) show low and inconsistent conversion of the starting aldehyde. What are the potential causes and how can I resolve this?
Answer:
Low conversion in a continuous flow reductive amination can stem from several factors related to catalyst activity, reaction conditions, and mass transfer limitations.
Possible Causes & Solutions:
-
Catalyst Deactivation: The heterogeneous catalyst (e.g., Pd/C) can lose activity over time.
-
Poisoning: Trace impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of 4-cyclopropylbenzaldehyde, the ammonia source, and the solvent. Consider passing the reagent streams through a guard bed of appropriate scavenger resin before they enter the reactor.
-
Leaching: The active metal may leach from the support, especially under harsh conditions.[2] If you observe a graying of the reactor outlet stream, catalyst leaching is likely. Re-evaluate the catalyst choice and consider a more robustly supported catalyst.
-
Coking: At elevated temperatures, organic species can decompose and deposit on the catalyst surface, blocking active sites. Lowering the reaction temperature or increasing the hydrogen partial pressure can mitigate this.
-
-
Insufficient Mass Transfer: In a three-phase system (gas-liquid-solid), inefficient mixing of hydrogen, the liquid phase, and the solid catalyst can limit the reaction rate.
-
Inadequate Hydrogen Dissolution: The concentration of dissolved hydrogen in the liquid phase may be too low. Increase the back pressure of the system to enhance gas solubility.[3]
-
Poor Flow Distribution: The liquid may be channeling through the packed bed, leading to incomplete contact with the catalyst. Ensure the catalyst bed is packed uniformly. The use of smaller, more uniform catalyst particles can improve flow distribution, but may also increase back pressure.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to achieve the desired rate. Incrementally increase the reactor temperature and monitor the conversion and impurity profile.
-
Residence Time: The reactants may not be spending enough time in the reactor. Decrease the flow rate to increase the residence time.
-
Stoichiometry: An incorrect ratio of ammonia to the aldehyde can affect the initial imine formation. Ensure your pumps are calibrated and delivering the correct flow rates.
-
Poor Selectivity: Formation of Side Products
Question: I am observing significant amounts of N,N-di(4-cyclopropylphenyl)methylamine (the secondary amine) and 4-cyclopropylbenzyl alcohol as byproducts. How can I improve the selectivity towards the desired primary amine?
Answer:
Controlling selectivity is a common challenge in reductive amination.[4] The formation of secondary amines and the over-reduction of the aldehyde to the corresponding alcohol are the two most prevalent side reactions.
Possible Causes & Solutions:
-
Secondary Amine Formation: The desired primary amine product can react with the starting aldehyde to form a secondary imine, which is then reduced to the secondary amine.
-
Ammonia Concentration: A high excess of ammonia can shift the equilibrium towards the formation of the primary imine and minimize the reaction of the product amine with the aldehyde. Increase the concentration of the ammonia solution or the flow rate of the ammonia feed.
-
Catalyst Choice: Some catalysts have a higher propensity for promoting the formation of secondary amines. Cobalt-based catalysts have been shown to be effective for the synthesis of primary amines with high selectivity.[4]
-
-
Alcohol Formation: The aldehyde can be directly hydrogenated to the corresponding alcohol.
-
Reaction Temperature: Higher temperatures can sometimes favor the direct hydrogenation of the aldehyde. Try reducing the temperature to see if it improves the selectivity for the amination pathway.
-
Catalyst: The choice of catalyst and support can influence the relative rates of amination and aldehyde reduction. Experiment with different catalysts (e.g., different metal loadings on the support) to find the optimal balance.
-
Reactor Clogging and Pressure Fluctuations
Question: My system is experiencing a gradual increase in back pressure, and in some cases, complete clogging of the reactor. What is causing this and how can I prevent it?
Answer:
Reactor clogging is a significant operational challenge in continuous flow chemistry, particularly when dealing with solid catalysts or when there is a potential for solid precipitation.[5][6]
Possible Causes & Solutions:
-
Precipitation of Reaction Components: The starting materials, intermediates, or the product may have limited solubility in the reaction solvent under the operating conditions.
-
Solubility Studies: Conduct solubility tests of all components in the reaction solvent at the intended operating temperature. You may need to switch to a different solvent or use a co-solvent to maintain homogeneity.
-
Lower Concentrations: Running the reaction at a lower concentration can prevent precipitation.[2]
-
-
Catalyst Bed Compaction or Fines Migration: The packed bed of the catalyst can become compacted over time, or small catalyst particles (fines) can migrate and block the outlet frit of the reactor.
-
Proper Packing: Ensure the reactor is packed correctly to avoid settling and compaction.
-
Catalyst Particle Size: Use a catalyst with a uniform and appropriate particle size to minimize the presence of fines. Sieving the catalyst before packing can be beneficial.
-
-
Formation of Insoluble Byproducts: Unforeseen side reactions could be generating insoluble polymeric material.
-
Byproduct Analysis: Collect and analyze the material causing the blockage to identify its nature. This information will be crucial in diagnosing the underlying chemical issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the continuous flow synthesis of (4-Cyclopropylphenyl)methanamine?
A1: Based on similar reductive aminations of aromatic aldehydes, a good starting point would be:
| Parameter | Recommended Starting Value | Rationale |
| Catalyst | 5% Pd/C | A common and effective catalyst for reductive aminations.[7][8] |
| Temperature | 60-80 °C | Provides a good balance between reaction rate and selectivity. |
| Pressure | 20-30 bar | Enhances hydrogen solubility and promotes the reaction. |
| Solvent | Methanol or Ethanol | Good solubility for the reactants and the ammonia source. |
| Ammonia Source | 7N solution of NH3 in Methanol | A readily available and effective source of ammonia. |
| Residence Time | 5-10 minutes | A reasonable starting point for optimization. |
| Aldehyde Conc. | 0.1 - 0.2 M | Balances throughput with solubility considerations. |
Q2: How can I safely handle the reagents and the reaction in a continuous flow setup?
A2: Continuous flow chemistry offers inherent safety advantages over batch processes, such as smaller reaction volumes and better heat transfer. However, proper safety precautions are still essential:
-
Hydrogen Safety: Use a hydrogen generator instead of a cylinder where possible. Ensure the system is well-ventilated and equipped with hydrogen sensors.
-
Pressure Safety: Use pressure-rated tubing and fittings. A back-pressure regulator is a standard component of a flow chemistry setup to control the system pressure.[3]
-
Leak Detection: Before starting the reaction, perform a leak test with the solvent at the intended operating pressure.
Q3: Is this process scalable for industrial production?
A3: Yes, one of the primary advantages of continuous flow chemistry is its straightforward scalability.[1] Scaling up is typically achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor size, which can introduce new mass and heat transfer challenges.
Q4: What in-line analytical techniques are recommended for monitoring this reaction?
A4: In-line monitoring is crucial for rapid optimization and process control.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of the aldehyde carbonyl peak and the appearance of the amine N-H bands.
-
UV-Vis Spectroscopy: The aromatic nature of the starting material and product allows for monitoring by UV-Vis.
-
Mass Spectrometry: Can provide real-time information on the conversion and the formation of byproducts.
Experimental Workflow & Diagrams
General Experimental Protocol
-
System Assembly: Construct the continuous flow system as depicted in the workflow diagram below. This includes priming the pumps and ensuring the system is leak-free.
-
Catalyst Loading: Pack the catalyst into the column reactor, ensuring a uniform bed density.
-
Reagent Preparation: Prepare a solution of 4-cyclopropylbenzaldehyde in the chosen solvent and a separate solution of the ammonia source.
-
Reaction Start-up: Begin by flowing the solvent through the system to establish a stable temperature and pressure.
-
Introduce Reagents: Start the pumps for the aldehyde and ammonia solutions at the desired flow rates to achieve the target residence time and stoichiometry.
-
Steady State: Allow the system to reach a steady state before collecting the product. This is typically achieved after 3-5 reactor volumes have passed through the system.
-
Product Collection & Analysis: Collect the reactor output and analyze by standard techniques (e.g., GC-MS, NMR) to determine conversion and selectivity.
-
Optimization: Adjust parameters such as temperature, pressure, flow rate, and reagent concentration to optimize the reaction.
Diagrams
Caption: Workflow for the continuous flow synthesis of (4-Cyclopropylphenyl)methanamine.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- Zhang, J. et al. (2023). Continuous reductive amination to synthesize primary amines with high selectivity in flow. Request PDF.
- [Author(s), Year]. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- [Author(s), Year].
- [Author(s), Year]. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Yu, H. et al. (Year). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering.
- [Author(s), Year]. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- [Author(s), Year]. The Assembly and Use of Continuous Flow Systems for Chemical Synthesis.
- [Author(s), 2021]. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. Green Chemistry.
- [Author(s), 2023]. A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- [Author(s), 2024]. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
- [Author(s), 2011]. Mod-04 Lec-26 Problem solving : Heterogenous reactions. YouTube.
- [Author(s), Year]. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH.
- [Author(s), 2023]. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- [Author(s), 2011]. Ten key issues in modern flow chemistry.
- [Author(s), Year].
- [Author(s), Year].
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- [Author(s), Year]. The assembly and use of continuous flow systems for chemical synthesis. Protocol.
- [Author(s), Year]. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
- [Author(s), 2024]. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide.
- H.E.L Group (2024). Beginner's Guide to Flow Chemistry. H.E.L Group.
- [Author(s), 2020]. How to approach flow chemistry. Chemical Society Reviews.
- [Author(s), Year]. Continuous flow (micro-)reactors for heterogeneously catalyzed reactions: main design and modelling issues. AIR Unimi.
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Technical Support Center: Troubleshooting Gabriel Synthesis for Primary Amine Preparation
Welcome to the technical support center for the Gabriel synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful method for primary amine synthesis. Here, we move beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Understanding the Gabriel Synthesis: A Quick Overview
The Gabriel synthesis is a robust two-step method for converting primary alkyl halides into primary amines.[1][2] The key advantage of this reaction is the avoidance of over-alkylation, a common side reaction in other amine synthesis methods that leads to mixtures of primary, secondary, tertiary, and even quaternary amines.[2][3]
The process begins with the N-alkylation of potassium phthalimide with an alkyl halide.[4] The resulting N-alkylphthalimide is then cleaved to release the desired primary amine.[2][5]
Below is a generalized workflow of the Gabriel Synthesis:
Caption: A simplified workflow of the Gabriel Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Gabriel synthesis in a practical question-and-answer format.
Q1: My N-alkylation step is yielding little to no product. What are the likely causes and how can I fix it?
A1: Low or no yield in the N-alkylation step often points to issues with the reactants, reaction conditions, or the choice of substrate.
Causality: The N-alkylation of potassium phthalimide is an SN2 reaction.[5][6] The success of this step hinges on the nucleophilicity of the phthalimide anion and the electrophilicity of the alkyl halide, as well as appropriate reaction conditions.
Troubleshooting Steps & Explanations:
-
Verify the Quality of Potassium Phthalimide: Old or improperly stored potassium phthalimide can degrade.[3][7] It is advisable to use fresh or properly stored reagent.
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction.[3] Ensure all glassware is oven-dried and use anhydrous solvents. Dimethylformamide (DMF) is an excellent solvent choice for this reaction.[1][8]
-
Assess the Alkyl Halide:
-
Reactivity: The reactivity of alkyl halides in S
N2 reactions follows the trend I > Br > Cl > F. If you are using a less reactive halide, consider switching to the iodide analog. -
Steric Hindrance: The Gabriel synthesis is most effective for primary alkyl halides.[5][9] Secondary alkyl halides react much slower, and tertiary halides are generally unreactive due to steric hindrance.[5]
-
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, heating can significantly increase the reaction rate.[10] A temperature range of 80-100°C in DMF is a good starting point.[3]
-
Consider a Phase Transfer Catalyst: For less reactive alkyl halides, the addition of a phase transfer catalyst, such as a tetra-n-butylammonium salt, can enhance the reaction rate.[11]
Experimental Protocol: N-Alkylation of Potassium Phthalimide
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).[3]
-
Heat the reaction mixture to 80-100°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting alkyl halide is consumed, cool the mixture to room temperature.[3]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be purified by recrystallization.[3][11]
Q2: The cleavage of the N-alkylphthalimide is incomplete or results in a complex mixture. What are my options?
A2: Incomplete cleavage or the formation of side products is a common hurdle. The choice of cleavage method is critical and depends on the stability of your target amine.
Causality: The N-alkylphthalimide contains two amide-like bonds that need to be cleaved to release the primary amine. This can be achieved under acidic, basic, or hydrazinolytic conditions. Each method has its advantages and disadvantages.
| Cleavage Method | Reagents | Conditions | Pros | Cons |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Refluxing in ethanol | Mild, neutral conditions[1][8] | Hydrazine is toxic; phthalhydrazide byproduct can sometimes be difficult to remove.[9] |
| Acidic Hydrolysis | Strong acids (e.g., H₂SO₄, HBr) | Harsh, requires heating[6][8] | Effective for robust molecules | Can destroy acid-sensitive functional groups.[6][8] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Harsh, requires heating[8] | Effective for robust molecules | Can destroy base-sensitive functional groups.[8] |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting the cleavage step.
Experimental Protocol: Hydrazinolysis of N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol or methanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 1-2 hours.[12]
-
After cooling, add acidified water to precipitate the phthalhydrazide.[12]
-
Filter the mixture to remove the solid phthalhydrazide.[12]
-
Make the filtrate alkaline with a suitable base (e.g., NaOH solution) and extract the primary amine with an organic solvent.[12]
-
Dry the organic layer and concentrate under reduced pressure to isolate the primary amine.
Q3: Can I use the Gabriel synthesis to prepare secondary, tertiary, or aryl amines?
A3: The traditional Gabriel synthesis is not suitable for these applications, but modifications exist for secondary amines.
-
Secondary and Tertiary Amines: The Gabriel synthesis is specifically designed for primary amines.[3] The N-alkylphthalimide intermediate is not nucleophilic enough to undergo further alkylation.[3][5]
-
Aryl Amines: Aryl halides do not typically undergo nucleophilic substitution with the phthalimide anion under standard S
N2 conditions.[2][13] Therefore, aryl amines cannot be prepared using this method.[2][13]
Q4: My final product is contaminated with phthalimide. How can I prevent this and purify my product?
A4: Phthalimide contamination can arise from incomplete reaction or hydrolysis of the starting material. Careful purification is key.
Causality: If the initial N-alkylation is incomplete, unreacted potassium phthalimide will be carried through the workup. During the cleavage step, this will be converted back to phthalimide, contaminating the final product.
Prevention and Purification:
-
Drive the Alkylation to Completion: Use a slight excess of the alkylating agent and monitor the reaction by TLC to ensure all the potassium phthalimide has reacted.
-
Purification of the Intermediate: Recrystallizing the N-alkylphthalimide intermediate before cleavage is a highly effective way to remove any unreacted starting material.[3][11]
-
Final Product Purification:
-
Acid-Base Extraction: The primary amine product is basic, while phthalimide is acidic. An acid-base extraction can be used to separate the two. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The organic layer will contain the neutral and acidic impurities. Basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Chromatography: Column chromatography can also be effective for separating the amine from phthalimide.
-
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
-
Reddit. Gabriel synthesis troubleshooting. Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
-
MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
-
Unacademy. Gabriel Phthalimide Synthesis Mechanism. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. Available from: [Link]
-
Organic Chemistry Portal. Phthalimides. Available from: [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
The Royal Society of Chemistry. An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents. Available from: [Link]
-
ResearchGate. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures | Request PDF. Available from: [Link]
- Google Patents. US5382589A - Phthalimide compounds and methods of producing same.
-
Reddit. Strecker and Gabriel Synthesis Mechanism. Available from: [Link]
-
YouTube. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Available from: [Link]
-
Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available from: [Link]
-
Organic Syntheses. phthalimide. Available from: [Link]
-
Open Access Journals at IU Indianapolis. The Alkylation Reaction of the Gabriel Synthesis1. Available from: [Link]
-
YouTube. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Available from: [Link]
Sources
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
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- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
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- 11. US5382589A - Phthalimide compounds and methods of producing same - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
Validation & Comparative
A Comparative Guide to (4-Cyclopropylphenyl)methanamine and Benzylic Amine Analogs in Bioassays
Introduction: The Strategic Role of Benzylic Amines in Drug Discovery
Benzylic amines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their ability to interact with a wide range of biological targets, including enzymes like monoamine oxidases (MAOs) and G-protein coupled receptors like the trace amine-associated receptor 1 (TAAR1), makes them a focal point of drug design. The activity of these molecules can be exquisitely tuned by modifying the substituents on the phenyl ring.
This guide provides an in-depth comparison of (4-Cyclopropylphenyl)methanamine against a curated set of its structural analogs. Rather than a simple data sheet, we will dissect the structure-activity relationships (SAR) from a mechanistic perspective. We will explore how subtle changes at the 4-position of the phenyl ring—comparing the parent unsubstituted benzylamine, a classic alkyl analog (4-isopropyl), and an electron-withdrawing analog (4-chloro)—can profoundly influence biological outcomes. This analysis is grounded in established principles of medicinal chemistry to provide predictive insights for researchers in the field.
The Physicochemical Impact of the Cyclopropyl Moiety
In modern drug design, the cyclopropyl group is a uniquely valuable substituent.[][2][3] Its incorporation is a strategic choice intended to confer specific, advantageous properties that are not achievable with simple alkyl groups.[][2][3]
Key attributes include:
-
Metabolic Stability: The high C-H bond dissociation energy within the strained cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl groups like isopropyl.[] This can increase the half-life and bioavailability of a drug candidate.
-
Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring restricts the conformational freedom of the molecule.[2][3] This can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing potency.
-
Unique Electronic Properties: The strained bonds of the cyclopropyl ring possess enhanced π-character, allowing it to engage in electronic interactions that differ from saturated alkyl groups.[2] It can act as a "rigid bioisostere" for a double bond or other small rings, influencing how the molecule fits into a binding pocket.
These features form the basis of our comparative analysis, providing a framework for understanding why (4-Cyclopropylphenyl)methanamine is expected to perform differently in bioassays compared to its analogs.
Comparative Analysis of Benzylic Amine Analogs
While direct head-to-head bioassay data for this specific set of analogs is not consolidated in the literature, we can construct a robust, predictive comparison based on their distinct structural features and the known pharmacology of their targets, primarily Monoamine Oxidase (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1).
Key Biological Targets
-
Monoamine Oxidase (MAO): These enzymes (isoforms MAO-A and MAO-B) are critical for the metabolism of monoamine neurotransmitters.[4] Benzylamines are known substrates and/or inhibitors of MAO-B.[4] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
-
Trace Amine-Associated Receptor 1 (TAAR1): This GPCR is activated by trace amines and modulates monoaminergic systems.[5][6] TAAR1 agonists are being investigated for the treatment of psychiatric disorders like schizophrenia.[6][7]
The following diagram illustrates the logical flow for evaluating how substituents influence bioactivity.
Caption: Evaluation flow from substituent properties to bioassay outcome.
Hypothesized Structure-Activity Relationship (SAR)
The following table and diagram summarize the predicted impact of each substituent on key molecular properties and the likely consequences for bioactivity at MAO-B and TAAR1.
| Compound | 4-Position Substituent | Key Physicochemical Features | Expected Impact on Bioactivity |
| Benzylamine | -H (Hydrogen) | Baseline reference; flexible, metabolically vulnerable. | Weak to moderate activity. Serves as a scaffold for improvement. |
| (4-Cyclopropylphenyl)methanamine | Cyclopropyl | Rigid, metabolically stable, unique steric and electronic profile. | Enhanced Potency/Stability: Expected to be a more potent MAO-B inhibitor or TAAR1 agonist than benzylamine due to favorable binding entropy and resistance to metabolism. |
| (4-Isopropylphenyl)methanamine | Isopropyl | Flexible, bulky, prone to oxidation at the tertiary carbon. | Reduced Activity/Stability: Likely less potent than the cyclopropyl analog due to conformational flexibility. Expected to have lower metabolic stability, potentially leading to a shorter duration of action.[8][9] |
| (4-Chlorophenyl)methanamine | -Cl (Chloro) | Electron-withdrawing, increases lipophilicity, alters amine pKa. | Altered Selectivity/Potency: The electron-withdrawing nature may decrease the amine's basicity, potentially altering binding affinity for MAO or TAAR1. May show different isoform selectivity for MAO-A vs. MAO-B. |
This hypothesized SAR is visualized below.
Caption: Hypothesized Structure-Activity Relationship (SAR) of analogs.
Experimental Protocols for Bioassay Validation
To empirically validate the hypotheses outlined above, standardized in vitro bioassays are essential. Below are detailed, self-validating protocols for determining MAO inhibition and TAAR1 agonism.
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the activity of MAO-A or MAO-B by measuring the production of hydrogen peroxide (H₂O₂) in a coupled reaction. This protocol is adapted from standard fluorometric methods.[4]
Causality: The choice of a fluorometric readout using a reagent like Amplex Red provides high sensitivity and a continuous signal, allowing for accurate kinetic measurements and robust IC₅₀ determination. Using recombinant human enzymes ensures isoform-specific data.
Caption: Experimental workflow for the MAO-Glo inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Assay Plate Setup: In a 96-well solid black plate, add 50 µL of assay buffer to all wells. Add 5 µL of the diluted test compounds, positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), and vehicle control (DMSO) to their respective wells.
-
Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a reaction mix containing the MAO substrate (e.g., 1 mM benzylamine for MAO-B), 200 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP). Add 25 µL of this mix to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 2: TAAR1 Agonist-Induced cAMP Accumulation Assay
This assay measures the functional activation of TAAR1, a Gs-coupled receptor, by quantifying the downstream production of cyclic AMP (cAMP).[5]
Causality: Using a stable cell line (e.g., HEK293 or CHO-K1) expressing human TAAR1 ensures a specific and reproducible biological system.[10] Competitive immunoassays (like HTRF or LANCE) or BRET-based biosensors provide a highly quantitative and high-throughput method for detecting cAMP changes.
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture CHO-K1 cells stably expressing human TAAR1 in appropriate media. Seed the cells into a 384-well white plate at a density of ~5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and a reference agonist (e.g., β-phenylethylamine) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Cell Stimulation: Remove the culture medium from the cells and add 10 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for receptor activation and cAMP accumulation.
-
cAMP Detection (HTRF Method):
-
Add 5 µL of cAMP-d2 conjugate (acceptor) to each well.
-
Add 5 µL of anti-cAMP cryptate (donor) to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the log of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Emax) values.
Conclusion and Future Directions
This guide establishes a robust framework for comparing (4-Cyclopropylphenyl)methanamine to its benzylic amine analogs. Based on established medicinal chemistry principles, the incorporation of the cyclopropyl group is hypothesized to confer superior metabolic stability and potentially higher potency compared to unsubstituted or isopropyl-substituted analogs.[][2][3] The chloro-substituted analog presents an interesting case where altered electronic properties may significantly shift its biological activity profile.
While this theoretical analysis provides valuable direction, it underscores the critical need for empirical data. The execution of the detailed bioassay protocols provided herein is the essential next step to validate these hypotheses, quantify the potency and selectivity of each compound, and build a definitive structure-activity relationship. Such experimental work will clarify the true potential of (4-Cyclopropylphenyl)methanamine and guide the rational design of next-generation modulators of MAO and TAAR1.
References
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]
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Xie Z, Miller GM. Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Mol Pharmacol. 2009;76(6):1193-1200. [Link]
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Kim Y, et al. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. 2023;28(14):5487. [Link]
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Kalinichev M, et al. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules. 2022;12(11):1650. [Link]
-
Binda C, et al. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1489-1498. [Link]
-
Cui W, et al. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicol Appl Pharmacol. 2022;453:153337. [Link]
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Talele TT. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. [Link]
-
Jo S, et al. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. 2023;8(12):11181-11192. [Link]
-
Revel FG, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci U S A. 2011;108(20):8485-8490. [Link]
-
Rossman K, et al. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. J Neural Transm. 1982;54(3-4):179-91. [Link]
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PubChem. 4-Chlorobenzylamine. National Center for Biotechnology Information. [Link]
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Kalinichev M, et al. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules. 2022 Nov 7;12(11):1650. [Link]
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ResearchGate. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. [Link]
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Studley J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. [Link]
-
Espinoza S, et al. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Front Pharmacol. 2018;9:639. [Link]
-
Basile L, et al. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS J. 2015;282(10):1908-20. [Link]
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CP Lab Safety. N-Isopropylbenzylamine. [Link]
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Gainetdinov RR, et al. The Case for TAAR1 as a Modulator of Central Nervous System Function. Front Mol Neurosci. 2018;11:121. [Link]
-
ResearchGate. IC50 (μM) of the selected compounds (4a, 4b, and 4c) and control drugs against MAO-B enzyme. [Link]
-
Eurofins DiscoverX. cAMP Hunter™ Mouse TAAR1 Cell-Based Assay Kit (CHO-K1). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of (4-Cyclopropylphenyl)methanamine
Introduction: The Imperative of Unambiguous Structural Validation in Medicinal Chemistry
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant safety concerns. The synthesized molecule, (4-Cyclopropylphenyl)methanamine, is a primary amine containing both aromatic and strained aliphatic moieties, making it a valuable building block. However, its potential for isomeric impurities—most notably the constitutional isomer Cyclopropyl(phenyl)methanamine—necessitates a rigorous, multi-technique spectroscopic approach for validation.
This guide provides an in-depth, logic-driven comparison of the essential spectroscopic methods required to confirm the identity, structure, and purity of synthesized (4-Cyclopropylphenyl)methanamine. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural elucidation.
Workflow for Structural Elucidation
A robust validation strategy does not rely on a single piece of evidence but rather on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation.
Caption: A multi-step workflow for unambiguous structural validation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: The initial and most fundamental question is: "Do we have the correct molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose. Unlike nominal mass spectrometry, which provides integer mass, HRMS provides a highly accurate mass measurement (typically to four decimal places). This precision is critical for generating a unique elemental formula, effectively ruling out thousands of other potential structures.
The molecular formula for (4-Cyclopropylphenyl)methanamine is C₁₀H₁₃N.[1] Its calculated monoisotopic mass is 147.1048 Da.[2][3] A measured mass within a narrow tolerance (e.g., ± 5 ppm) of this value provides strong evidence for the correct elemental composition.
Comparison with Potential Isomers:
| Compound | Formula | Monoisotopic Mass (Da) | Key Differentiator |
| (4-Cyclopropylphenyl)methanamine | C₁₀H₁₃N | 147.1048 | Target Molecule |
| Cyclopropyl(phenyl)methanamine | C₁₀H₁₃N | 147.1048 | Constitutional Isomer |
| Aniline Derivative | C₉H₁₁NO | 149.0841 | Different Formula (O present) |
| Alkylated Benzene | C₁₁H₁₅ | 147.1174 | Different Formula (N absent) |
Trustworthiness: While HRMS confirms the formula, it cannot distinguish between constitutional isomers like (4-Cyclopropylphenyl)methanamine and Cyclopropyl(phenyl)methanamine, as they share the same formula and exact mass.[1][2][3] Therefore, MS is a necessary but insufficient technique for complete validation. Fragmentation patterns (MS/MS) can offer clues, but NMR is required for definitive isomeric assignment.
Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation ([M+H]⁺).
-
Instrument: Calibrate a high-resolution mass spectrometer (e.g., TOF or Orbitrap) according to the manufacturer's protocol.
-
Acquisition: Infuse the sample directly or via LC injection into the electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion (expected m/z 148.1126) and confirm that its measured mass is within 5 ppm of the theoretical value.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy provides a rapid and effective way to verify the presence of key functional groups. For our target molecule, we are specifically looking for evidence of a primary amine, an aromatic ring, and a cyclopropyl group. The absence of certain signals (e.g., a carbonyl C=O stretch) is equally important for ruling out starting materials or byproducts.
Authoritative Grounding: Primary amines are characterized by a distinctive pair of N-H stretching bands between 3300 and 3500 cm⁻¹.[4] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.[4] This two-band pattern is a hallmark of the -NH₂ group and immediately distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[5][6]
Expected vs. Alternative IR Absorptions:
| Functional Group | Expected Absorption (cm⁻¹) | Rationale for (4-Cyclopropylphenyl)methanamine | Potential Impurity Signal |
| Primary Amine (N-H Stretch) | 3400-3250 (Two bands) | Confirms the presence of the -NH₂ group.[5] | ~3300 (one broad band) - Secondary amine |
| Primary Amine (N-H Bend) | 1650-1580 | Provides secondary confirmation of the -NH₂ group.[5] | N/A |
| Aromatic C-H Stretch | > 3000 | Indicates protons on the benzene ring. | N/A |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | Confirms the benzene ring skeleton. | N/A |
| Cyclopropyl C-H Stretch | ~3100-3000 | The strained ring shifts C-H stretches to higher wavenumbers than typical alkanes.[7] | No signal in this specific region. |
| Carbonyl C=O Stretch | N/A | Absence is key. | ~1700 cm⁻¹ (Aldehyde/Ketone starting material) |
Experimental Protocol (FT-IR - ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (background correction, ATR correction if needed) and identify the key vibrational bands as outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[8][9] By analyzing the chemical environment of every proton and carbon atom and, crucially, how they are connected, we can piece together the molecular jigsaw puzzle with absolute confidence. For (4-Cyclopropylphenyl)methanamine, NMR is essential to differentiate it from its key isomer.
Key Structural Questions Answered by NMR:
-
Is the amine a -CH₂-NH₂ (benzylic) or a -CH(Ar)-NH₂ (alpha-substituted)?
-
Is the cyclopropyl group attached to the aromatic ring or the aminomethyl carbon?
-
Is the substitution pattern on the aromatic ring para?
¹H NMR Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting patterns).
| Protons | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~1.5-2.5 | Broad Singlet | 2H | Amine protons are exchangeable and often appear broad. Signal will disappear upon D₂O shake.[10] |
| -CH₂- | ~3.8 | Singlet | 2H | Protons on carbon alpha to an amine and a benzene ring are deshielded. No adjacent protons to couple with. |
| Aromatic (Ha) | ~7.2 | Doublet | 2H | Protons ortho to the aminomethyl group. Part of an AA'BB' system characteristic of para-substitution.[11] |
| Aromatic (Hb) | ~7.1 | Doublet | 2H | Protons ortho to the cyclopropyl group. Part of an AA'BB' system.[11] |
| Cyclopropyl (-CH-) | ~1.9 | Multiplet | 1H | The lone proton on the cyclopropyl ring is deshielded by the aromatic ring. |
| Cyclopropyl (-CH₂-) | ~0.6-1.0 | Multiplets | 4H | Protons on the cyclopropane ring are highly shielded due to ring strain and anisotropy. They are diastereotopic and will show complex splitting.[12] |
Comparison with Isomer Cyclopropyl(phenyl)methanamine: The key difference would be the signal for the proton attached to the amine-bearing carbon. In the isomer, this would be a -CH(NH₂)- proton, which would appear as a doublet around 3.5-4.0 ppm and would be coupled to the cyclopropyl -CH- proton. This is a clear distinguishing feature from the singlet at ~3.8 ppm expected for our target's -CH₂-NH₂ group.
¹³C NMR and DEPT-135 Analysis
¹³C NMR reveals the number of unique carbon environments, while a DEPT-135 experiment helps differentiate between CH₃, CH₂, and CH carbons.
| Carbon | Expected δ (ppm) | DEPT-135 | Rationale |
| C-NH₂ | ~46 | Positive | Aliphatic carbon attached to nitrogen. |
| C-ipso (attached to CH₂NH₂) | ~138 | No Signal | Quaternary aromatic carbon. |
| C-ortho (to CH₂NH₂) | ~128 | Positive | Aromatic CH carbons. |
| C-ortho (to Cyclopropyl) | ~129 | Positive | Aromatic CH carbons. |
| C-ipso (attached to Cyclopropyl) | ~145 | No Signal | Quaternary aromatic carbon, deshielded by cyclopropyl group. |
| Cyclopropyl (-CH-) | ~16 | Positive | Aliphatic carbon in a strained ring. |
| Cyclopropyl (-CH₂-) | ~10 | Negative | Highly shielded aliphatic carbons in a strained ring. |
2D NMR: Establishing Connectivity
While 1D NMR provides a strong hypothesis, 2D NMR provides irrefutable proof of atomic connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the two sets of aromatic protons (Ha and Hb) and complex correlations among the five cyclopropyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key HMBC correlations confirming the molecular backbone.
Crucial HMBC Correlations for Validation:
-
Benzylic Protons to Aromatic Ring: A correlation from the -CH₂- protons (~3.8 ppm) to the two nearest aromatic carbons (the ortho CH at ~128 ppm and the ipso-carbon at ~138 ppm) proves the aminomethyl group is attached to the ring.
-
Cyclopropyl Proton to Aromatic Ring: A correlation from the cyclopropyl methine proton (~1.9 ppm) to the ipso-carbon it's attached to (~145 ppm) confirms the cyclopropyl group is also attached directly to the ring.
-
Aromatic Protons to Benzylic Carbon: A reciprocal correlation from the aromatic protons ortho to the aminomethyl group (~7.2 ppm) to the benzylic carbon (~46 ppm) provides definitive confirmation.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using default parameter sets, adjusting as necessary for concentration.
-
D₂O Shake (Optional): To confirm the -NH₂ peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad singlet corresponding to the amine protons should disappear.
Conclusion: A Triad of Evidence
-
HRMS confirms the correct elemental formula, C₁₀H₁₃N.
-
FT-IR confirms the presence of the required functional groups: a primary amine, an aromatic ring, and a cyclopropyl moiety, while confirming the absence of carbonyl-containing impurities.
-
A full suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity, proving the para substitution pattern and confirming that the molecule is indeed (4-Cyclopropylphenyl)methanamine and not its constitutional isomer.
Only when the data from all three techniques converge to tell the same, consistent story can the structure be considered fully validated and the material be advanced with confidence to the next stage of research and development.
References
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PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). (R)-cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
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A Comparative Guide to (4-Cyclopropylphenyl)methanamine-Based Compounds in Monoamine Oxidase B Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors is paramount. This guide provides an in-depth technical evaluation of a promising class of compounds based on the (4-Cyclopropylphenyl)methanamine scaffold, with a specific focus on their role as inhibitors of Monoamine Oxidase B (MAO-B). By synthesizing data from various studies, we will objectively compare their performance against established alternatives, supported by experimental evidence.
Introduction: The Significance of MAO-B Inhibition and the Rise of Cyclopropylamine Scaffolds
Monoamine oxidases (MAOs) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1][2] MAO-B is primarily involved in the metabolism of dopamine and phenylethylamine.[2] Consequently, inhibiting MAO-B can increase dopamine levels in the brain, a key therapeutic strategy in the management of Parkinson's disease.[3][4]
The cyclopropylamine moiety has emerged as a valuable structural scaffold in the design of mechanism-based enzyme inhibitors.[5] This is due to its unique stereoelectronic properties that can lead to potent and often irreversible inhibition. Tranylcypromine, a well-known non-selective MAO inhibitor, features a cyclopropylamine core and has been used clinically for depression.[1][6] More recent research has focused on developing selective MAO-B inhibitors to minimize the side effects associated with non-selective MAO inhibition, such as the "cheese effect".
This guide will focus on a specific class of these compounds, those derived from (4-Cyclopropylphenyl)methanamine, and will evaluate their performance based on in vitro and in vivo studies.
In Vitro Evaluation: Potency, Selectivity, and Mechanism of Action
The initial assessment of novel drug candidates relies heavily on in vitro assays to determine their potency, selectivity, and mechanism of action.[1] For MAO inhibitors, the primary in vitro evaluation involves determining the half-maximal inhibitory concentration (IC50) against both MAO-A and MAO-B to assess potency and selectivity.
Key In Vitro Assays:
-
MAO Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified MAO-A and MAO-B enzymes. A common method involves using a fluorometric or radiometric substrate that produces a detectable signal upon enzymatic conversion. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.
-
Reversibility of Inhibition: To determine if a compound is a reversible or irreversible inhibitor, dialysis or dilution methods are employed. A lack of recovery of enzyme activity after removal of the inhibitor suggests irreversible binding.[5]
-
Mechanism of Action Studies: Kinetic studies are performed to understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive). For irreversible inhibitors, the mechanism often involves the formation of a covalent adduct with the FAD cofactor of the enzyme.[5]
Comparative In Vitro Data:
The following table summarizes the in vitro performance of a representative (4-Cyclopropylphenyl)methanamine-based compound in comparison to established MAO-B inhibitors.
| Compound | Target | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference |
| Compound 4bf (Safinamide-based derivative) | MAO-B | Not explicitly stated, but high potency is implied | No apparent effect at 100 µM | > 25641 | [4] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (after 30 min pre-incubation) | 170 nM (after 30 min pre-incubation) | 34 | [5] |
| Selegiline | MAO-B | Ki ~970 nM | [7] | ||
| Safinamide | MAO-B | > 892 | [4] | ||
| Tranylcypromine | MAO-A/B | Slightly prefers MAO-B | [6] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies. The Selectivity Index (SI) provides a more standardized measure of isoform preference.
The data indicates that derivatives of (4-Cyclopropylphenyl)methanamine can be highly potent and selective inhibitors of MAO-B. For instance, compound 4bf, a safinamide-based derivative, demonstrates exceptional selectivity for MAO-B.[4] Similarly, cis-N-benzyl-2-methoxycyclopropylamine shows potent, irreversible inhibition of MAO-B with a good selectivity profile.[5]
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at 37°C to allow for binding, particularly for irreversible inhibitors.[5]
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red reagent.
-
Monitor the fluorescence increase at the appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro MAO inhibition assay.
In Vivo Evaluation: Efficacy in Disease Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in animal models of disease.[4] For MAO-B inhibitors, the primary in vivo models aim to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.
Common In Vivo Models for Parkinson's Disease:
-
MPTP-Induced Mouse Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is widely used to evaluate the neuroprotective and symptomatic effects of potential anti-Parkinsonian drugs.[4]
-
6-OHDA-Induced Rat Model: 6-hydroxydopamine (6-OHDA) is another neurotoxin that, when injected into specific brain regions, causes degeneration of dopaminergic neurons.
Comparative In Vivo Data:
The following table presents in vivo data for a (4-Cyclopropylphenyl)methanamine-based compound and a standard MAO-B inhibitor.
| Compound | Animal Model | Key Findings | Reference |
| Compound 4bf (Safinamide-based derivative) | MPTP-induced mouse model of PD | Significantly protected nigrostriatal dopaminergic neurons and prevented MPTP-induced Parkinsonism (motor behavioral assays). | [4] |
| Selegiline (l-deprenyl) | 2'-CH3-MPTP-induced mouse model of PD | Provided neuroprotection and correction of motor deficits. | [7] |
The in vivo results for compound 4bf are particularly noteworthy, as it demonstrated significant neuroprotection and prevention of motor deficits in a mouse model of Parkinson's disease.[4] This highlights the therapeutic potential of this class of compounds.
Experimental Protocol: In Vivo Efficacy in MPTP Mouse Model
This protocol describes a general procedure for evaluating the efficacy of a test compound in the MPTP-induced mouse model of Parkinson's disease.
Animals:
-
Male C57BL/6 mice
Materials:
-
MPTP hydrochloride
-
Test compound
-
Vehicle for compound administration (e.g., saline, PEG400)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
Acclimate mice to the housing conditions and handling for at least one week.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or after MPTP administration.
-
Induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Perform behavioral tests at selected time points after MPTP administration to assess motor function.
-
At the end of the study, euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis.
-
Analyze the levels of dopamine and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Caption: In vivo efficacy testing workflow in an MPTP mouse model.
Comparative Analysis and Future Directions
The (4-Cyclopropylphenyl)methanamine scaffold has proven to be a valuable starting point for the development of potent and selective MAO-B inhibitors. The in vitro and in vivo data presented here suggest that compounds derived from this scaffold can exhibit superior potency and selectivity compared to some established MAO-B inhibitors.
Advantages of (4-Cyclopropylphenyl)methanamine-Based Compounds:
-
High Potency: Several derivatives have demonstrated nanomolar to sub-nanomolar inhibitory activity against MAO-B.[5]
-
Excellent Selectivity: High selectivity for MAO-B over MAO-A is achievable, which is crucial for minimizing side effects.[4]
-
Neuroprotective Effects: In vivo studies have shown that these compounds can protect dopaminergic neurons from neurotoxin-induced damage.[4]
Comparison with Alternatives:
-
Selegiline: While an effective MAO-B inhibitor, some (4-Cyclopropylphenyl)methanamine derivatives may offer higher potency.[5][7]
-
Safinamide: The novel safinamide-based derivative (4bf) shows a significantly improved selectivity index, suggesting a potentially better safety profile.[4]
-
Tranylcypromine: The high selectivity of the newer (4-Cyclopropylphenyl)methanamine derivatives for MAO-B is a significant advantage over the non-selective nature of tranylcypromine, which can lead to dangerous food and drug interactions.[6]
Future Directions: Further research should focus on:
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to optimize their drug-like properties.
-
Long-term Efficacy and Safety: Chronic dosing studies in animal models are needed to evaluate the long-term therapeutic benefits and potential for adverse effects.
-
Exploration of Other Therapeutic Areas: Given the role of MAO-B in other neurological and psychiatric disorders, the therapeutic potential of these compounds could be explored beyond Parkinson's disease.
Conclusion
The in vitro and in vivo evaluation of (4-Cyclopropylphenyl)methanamine-based compounds has identified a promising new class of MAO-B inhibitors. Their high potency, selectivity, and demonstrated neuroprotective effects in preclinical models make them attractive candidates for further development as potential therapeutics for Parkinson's disease and other neurodegenerative disorders. The comparative data presented in this guide underscores their potential to offer significant advantages over existing treatment options. Continued research and development in this area are warranted to fully realize the therapeutic potential of this chemical scaffold.
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McDaniel, K. A. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 12, 647123. [Link]
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Ganesan, A., & Co., (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 9(7), 893-913. [Link]
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Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1849-1858. [Link]
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El-Gamal, M. I., et al. (2020). Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. European Journal of Medicinal Chemistry, 207, 112702. [Link]
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Alper, P. B., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2265-2274. [Link]
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Eriksson, C. J., et al. (1993). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Biochemical Pharmacology, 45(10), 2049-2057. [Link]
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Oki, H., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 793-797. [Link]
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ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. [Link]
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Kumar, A., & Kumar, S. (2019). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 9(24), 13612-13636. [Link]
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Deranged Physiology. (n.d.). Monoamine oxidase inhibitors as a class. Retrieved from [Link]
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ResearchGate. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]
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ScienceOpen. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. [Link]
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Tipton, K. F. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]
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Gans, S. (2022). How Do SSRIs Compare to MAOIs?. Verywell Mind. [Link]
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Li, M., et al. (2018). A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties. European Journal of Pharmacology, 818, 168-176. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic (ADME) Profiling of (4-Cyclopropylphenyl)methanamine Derivatives
In the landscape of modern drug discovery, the (4-cyclopropylphenyl)methanamine scaffold represents a compelling starting point for novel therapeutics. The cyclopropyl group is a favored bioisostere used to impart conformational rigidity and metabolic stability, often leading to improved potency and pharmacokinetic properties.[1] However, the journey from a promising chemical scaffold to a viable drug candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's success is not dictated by its potency alone, but by its ability to reach the target site in sufficient concentration and for an appropriate duration, without causing undue toxicity.
This guide provides an in-depth technical framework for researchers and drug development professionals on how to strategically assess and compare the ADME properties of novel (4-cyclopropylphenyl)methanamine derivatives. We will move beyond mere protocol listings to explain the causality behind experimental choices, enabling teams to generate decision-driving data. Early and robust in vitro ADME profiling is pivotal for identifying potential liabilities, guiding structure-activity relationship (SAR) optimization, and selecting candidates with the highest probability of in vivo success.[2][3][4]
For the purpose of this guide, we will consider three hypothetical derivatives to illustrate comparative analysis:
-
Derivative A: The parent (4-Cyclopropylphenyl)methanamine structure.
-
Derivative B: An analog with a hydroxyl (-OH) group added to the phenyl ring to increase polarity.
-
Derivative C: An analog with a trifluoromethyl (-CF3) group added to the phenyl ring to increase lipophilicity and potentially block a site of metabolism.
Absorption: Assessing Gut Wall Permeability
For orally administered drugs, absorption describes the journey from the gastrointestinal tract into systemic circulation. A key determinant of this process is a compound's ability to permeate the intestinal epithelial barrier. The industry-standard in vitro model for this is the Caco-2 permeability assay.[5][6] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the gut wall, complete with tight junctions and functional efflux transporters.[7][8]
The Causality Behind the Caco-2 Assay
We choose the bidirectional Caco-2 assay not just to measure passive diffusion, but to proactively identify whether our derivatives are substrates of efflux transporters like P-glycoprotein (P-gp).[9] Efflux is a major cause of poor oral bioavailability. By measuring permeability in both the apical-to-basolateral (A-B, representing absorption) and basolateral-to-apical (B-A, representing efflux) directions, we can calculate an Efflux Ratio (ER) . An ER greater than 2 is a red flag, indicating that the compound is actively pumped back into the GI tract, which will likely limit its systemic exposure.[9]
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
Caption: High-level workflow for the Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to form a differentiated monolayer.[7]
-
Integrity Check: Before the experiment, the integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values >200 Ω·cm² are deemed suitable.[10]
-
Dosing: The cell monolayers are washed with pre-warmed transport buffer. The test compound solution (e.g., 10 µM) is added to the donor chamber (apical for A-B, basolateral for B-A). The receiver chamber is filled with fresh buffer.[10]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[11]
-
Sampling & Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments. The concentration of the test compound in each sample is determined by LC-MS/MS analysis.[11]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[12] The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).[9]
Comparative Data & Interpretation (Hypothetical)
| Derivative | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption Class |
| A (Parent) | 8.5 | 9.1 | 1.1 | High |
| B (-OH) | 12.2 | 13.5 | 1.1 | High |
| C (-CF3) | 6.1 | 25.0 | 4.1 | Low (Efflux Substrate) |
| Control: Atenolol | < 0.5 | < 0.5 | N/A | Low |
| Control: Propranolol | > 15.0 | > 15.0 | ~1.0 | High |
Analysis:
-
Derivative A shows high permeability and no efflux, a very promising start.
-
Derivative B , with the polar -OH group, surprisingly shows even higher permeability. This could be due to engagement with an uptake transporter or a favorable change in conformation. This is a positive result.
-
Derivative C is a major concern. While its passive permeability is likely moderate-to-high (inferred from its lipophilicity), the high Efflux Ratio of 4.1 strongly indicates it is a P-gp substrate. This derivative would likely have poor oral bioavailability and would be de-prioritized or require significant chemical modification to mitigate efflux.
Distribution: Plasma Protein Binding
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid-glycoprotein. It is the unbound fraction of the drug that is free to interact with its target, distribute into tissues, and be cleared from the body.[13] High plasma protein binding (PPB >99%) can limit efficacy and complicate dosing. Therefore, accurately measuring the fraction unbound (fu) is a critical step.
The Causality Behind Equilibrium Dialysis
The "gold standard" for measuring PPB is the Rapid Equilibrium Dialysis (RED) assay.[13] This method is preferred because it is less susceptible to experimental artifacts compared to other methods like ultrafiltration. The assay uses a device with two chambers separated by a semi-permeable membrane that allows small, unbound drug molecules to pass through but retains large plasma proteins and any drug bound to them.[14] By allowing the system to reach equilibrium, the concentration of the compound in the protein-free buffer chamber becomes equal to the unbound concentration in the plasma chamber, providing a direct and accurate measurement of fu.[15]
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Plasma Protein Binding RED assay.
Detailed Protocol: Equilibrium Dialysis
-
Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat) at a final concentration of ~1-2 µM.[13]
-
Loading: The plasma containing the test compound is added to the donor chamber of the RED device insert. Isotonic phosphate buffer is added to the receiver chamber.[16]
-
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.[16]
-
Sampling: After incubation, equal aliquots are removed from the plasma and buffer chambers.
-
Analysis: To release the bound drug and enable accurate quantification, the plasma sample is typically diluted with buffer or crashed with an organic solvent. The concentrations of the compound in the final plasma and buffer samples are determined by LC-MS/MS.[13]
-
Calculation: Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]. The percentage bound is calculated as (1 - fu) * 100.
Comparative Data & Interpretation (Hypothetical)
| Derivative | Fraction Unbound (fu, %) in Human Plasma | % Protein Bound | Predicted Distribution |
| A (Parent) | 8.2% | 91.8% | Moderate |
| B (-OH) | 25.5% | 74.5% | High (Favorable) |
| C (-CF3) | 0.9% | 99.1% | Low (Potential Concern) |
| Control: Warfarin | < 2.0% | > 98.0% | Low |
| Control: Metoprolol | > 80.0% | < 20.0% | High |
Analysis:
-
Derivative A shows moderately high binding (91.8%), which is acceptable for many drug programs.
-
Derivative B's increased polarity from the -OH group significantly reduces protein binding, resulting in a large unbound fraction (25.5%). This is a highly desirable outcome, as more drug is available to engage the target.
-
Derivative C's high lipophilicity from the -CF3 group leads to very high protein binding (99.1%). This is a potential liability. Such a low unbound fraction means that very high total plasma concentrations might be needed to achieve a therapeutic effect, increasing the risk of off-target toxicity. This compound may have a restricted volume of distribution.
Metabolism: Assessing Metabolic Stability & CYP Inhibition
Metabolism is the body's process of chemically modifying drugs to facilitate their excretion. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[17] We must assess two key aspects: how quickly our compounds are metabolized (metabolic stability) and whether they inhibit the metabolism of other drugs (CYP inhibition), which could lead to drug-drug interactions (DDIs).[18][19]
Part A: Metabolic Stability
The Causality Behind the Liver Microsomal Stability Assay We use liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—because they are a rich source of CYP enzymes.[20] This high-throughput assay allows us to measure the rate of disappearance of a parent compound over time.[21] By calculating the compound's half-life (t½) and intrinsic clearance (Clint), we can rank-order our derivatives.[22] A compound that is too rapidly metabolized will have a short half-life and poor exposure, while a compound that is too stable might accumulate and cause toxicity.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol: Microsomal Stability
-
Incubation: Human liver microsomes are incubated with the test compound (e.g., 1 µM) in a phosphate buffer at 37°C.[23]
-
Initiation: The metabolic reaction is initiated by adding the essential cofactor, NADPH.[23] Control incubations are run without NADPH to assess non-CYP-mediated degradation.
-
Time Course: Aliquots are removed from the incubation at several time points (e.g., 0, 5, 15, 30, 45 minutes).[23]
-
Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[21]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (Clint) are calculated.
Comparative Data & Interpretation (Hypothetical)
| Derivative | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Hepatic Clearance |
| A (Parent) | 25 | 55.5 | Moderate-High |
| B (-OH) | 8 | 173.3 | High |
| C (-CF3) | > 60 | < 11.5 | Low |
| Control: Verapamil | < 15 | > 92 | High |
| Control: Buspirone | > 60 | < 11.5 | Low |
Analysis:
-
Derivative A has a moderate half-life. This might be acceptable, but improving metabolic stability would be a goal for optimization.
-
Derivative B is metabolized very rapidly. The added -OH group is likely a "metabolic soft spot," providing a reactive site for rapid Phase I oxidation or Phase II glucuronidation. This derivative would likely have very high first-pass metabolism and poor in vivo exposure.
-
Derivative C is highly stable. The electron-withdrawing -CF3 group likely shields an adjacent metabolic site, fulfilling its intended role as a "metabolic blocker." This low clearance profile is very attractive.
Part B: Cytochrome P450 (CYP) Inhibition
The Causality Behind Fluorogenic CYP Inhibition Assays This high-throughput screen is used to assess the potential for our derivatives to cause DDIs.[24] The assay uses recombinant human CYP enzymes and specific "pro-fluorescent" substrates that become fluorescent after being metabolized by the enzyme.[17][25] If our test compound inhibits the CYP enzyme, the production of the fluorescent product is reduced.[17] By measuring the fluorescence at various concentrations of our compound, we can determine an IC50 value—the concentration required to inhibit 50% of the enzyme's activity. A low IC50 value (<1-10 µM) is a warning sign for potential clinical DDIs.[5]
Detailed Protocol: Fluorogenic CYP Inhibition
-
Preparation: In a 96-well plate, mix the recombinant CYP enzyme, a pro-fluorescent probe substrate, and various concentrations of the test compound.
-
Initiation: Pre-incubate the plate at 37°C, then initiate the reaction by adding an NADPH-generating system.[25]
-
Detection: The plate is placed in a fluorescent plate reader. The increase in fluorescence over time is monitored.[25]
-
Calculation: The rate of reaction is determined for each concentration of the test compound. The percent inhibition relative to a vehicle control is plotted against the compound concentration to determine the IC50 value.
Comparative Data & Interpretation (Hypothetical)
| Derivative | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | DDI Risk |
| A (Parent) | > 50 | 22.5 | > 50 | 15.8 | Low |
| B (-OH) | > 50 | 18.9 | > 50 | 12.4 | Low |
| C (-CF3) | > 50 | 45.1 | > 50 | 0.8 | High (CYP3A4) |
| Control: Ketoconazole | - | - | - | < 0.1 | High (CYP3A4) |
Analysis:
-
Derivatives A and B show no significant inhibition of the major CYP isoforms, with all IC50 values well above 10 µM. This is a clean and desirable profile.
-
Derivative C shows potent inhibition of CYP3A4 (IC50 = 0.8 µM). CYP3A4 is responsible for the metabolism of approximately 50% of all drugs on the market.[25] This potent inhibition represents a serious DDI risk and is a major liability for the compound, potentially a project-killing flaw despite its excellent metabolic stability.
Integrated Analysis & Path Forward
The true power of ADME profiling comes from integrating the data to build a complete picture of each derivative's pharmacokinetic potential.
| Derivative | Absorption | Distribution | Metabolism | CYP Inhibition | Overall Assessment |
| A (Parent) | ✅ High Perm, No Efflux | 🟡 Moderate PPB | 🟡 Moderate Stability | ✅ Low Risk | Viable starting point. Key optimization goal would be to improve metabolic stability without introducing new liabilities. |
| B (-OH) | ✅ High Perm, No Efflux | ✅ Low PPB | ❌ Poor Stability | ✅ Low Risk | Poor candidate. The extremely rapid metabolism would likely lead to insufficient drug exposure. The low PPB is not enough to overcome this critical flaw. |
| C (-CF3) | ❌ Efflux Substrate | 🟡 High PPB | ✅ High Stability | ❌ High DDI Risk | Poor candidate. Despite its excellent stability, the combination of being an efflux substrate and a potent CYP3A4 inhibitor makes it a high-risk compound that should be abandoned. |
Based on this comprehensive in vitro ADME assessment, Derivative A emerges as the most promising compound to advance, while Derivatives B and C possess fundamental flaws. The strategic path forward would involve focusing medicinal chemistry efforts on analogs of Derivative A. The primary objective would be to introduce chemical modifications that block its site of metabolism—thereby improving its half-life to match that of Derivative C—while simultaneously ensuring that these modifications do not induce P-gp efflux, increase plasma protein binding, or introduce CYP inhibition. This iterative cycle of design, synthesis, and robust ADME testing is the cornerstone of successful drug discovery.
References
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Selvita. In Vitro ADME. [Link]
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Creative Bioarray. Caco-2 permeability assay. [Link]
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Alam, M. M., et al. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. (2024-04-16). [Link]
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National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. (2015-09-09). [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Guengerich, F. P., et al. High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. [Link]
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U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017-10-24). [Link]
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Evotec. MDCK-MDR1 Permeability Assay. [Link]
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Lee, J. H., et al. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Archives of Pharmacal Research. (2024-09-15). [Link]
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Malaria World. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. (2024-09-25). [Link]
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Navigating Molecular Interactions: A Comparative Guide to Docking (4-Cyclopropylphenyl)methanamine Derivatives with Key Biological Targets
In the landscape of modern drug discovery, the cyclopropyl moiety has emerged as a valuable structural motif, prized for its ability to confer metabolic stability, enhance potency, and fine-tune the pharmacological profiles of therapeutic candidates.[1] This guide provides an in-depth, comparative analysis of molecular docking studies for a specific class of these compounds—(4-Cyclopropylphenyl)methanamine derivatives—against a curated selection of biologically relevant protein targets. We will delve into the rationale behind target selection, present a rigorous and validated docking protocol, and compare the predicted binding affinities and interaction patterns of these derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of the Cyclopropylphenylmethanamine Scaffold
The (4-Cyclopropylphenyl)methanamine scaffold represents a fascinating starting point for library synthesis in drug discovery. The cyclopropyl group, with its unique electronic properties and rigid structure, can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a double bond, while introducing conformational constraints that can lead to higher binding affinity and selectivity.[1] The phenylmethanamine portion provides a versatile anchor for introducing various substituents to probe the chemical space of a target's binding pocket.
Target Selection: A Rationale-Driven Approach
The selection of appropriate protein targets is a critical first step in any meaningful molecular docking study. For (4-Cyclopropylphenyl)methanamine derivatives, a survey of the medicinal chemistry literature points towards several promising target classes where the cyclopropylamine motif is a known pharmacophore.[2]
-
Monoamine Oxidase A (MAO-A): As a key enzyme in the metabolic breakdown of neurotransmitters like serotonin and norepinephrine, MAO-A is a well-established target for antidepressants. The cyclopropylamine moiety is a classic feature of potent, irreversible MAO inhibitors.
-
Lysine-Specific Demethylase 1 (LSD1): This enzyme plays a crucial role in epigenetic regulation and is a validated target in oncology. Several known LSD1 inhibitors incorporate a cyclopropylamine functional group to engage in covalent or non-covalent interactions within the active site.[3]
-
Dopamine D3 Receptor (D3R): A G-protein coupled receptor implicated in various neurological and psychiatric disorders, the D3R has been shown to bind ligands containing a cyclopropylmethyl group.[4]
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, DDR1 is a target in fibrosis and cancer. Quinazoline derivatives featuring a cyclopropylphenyl group have demonstrated inhibitory activity against DDR1.[5]
This guide will focus on a comparative docking study against these four targets to illustrate the diverse binding potential of the (4-Cyclopropylphenyl)methanamine scaffold.
A Validated Molecular Docking Workflow
To ensure the scientific integrity of our in-silico predictions, a rigorous and validated docking protocol is paramount. The following workflow is designed to be a self-validating system, incorporating best practices at each stage.
Experimental Workflow Diagram
Caption: A validated workflow for molecular docking studies.
Step-by-Step Experimental Protocol
Software:
-
Molecular Visualization: PyMOL or UCSF Chimera
-
Docking Software: AutoDock Vina
-
Ligand Preparation: ChemDraw and Chem3D, or open-source alternatives like Avogadro.
Protocol:
-
Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB): MAO-A (PDB ID: 2BXS), LSD1 (PDB ID: 5LHI), D3R (PDB ID: 3PBL), and DDR1 (PDB ID: 4BKV).
-
Using PyMOL or Chimera, remove all water molecules, co-factors, and non-essential ions from the protein structure.[6]
-
Add polar hydrogens and assign Kollman charges to the protein.[7]
-
Save the prepared protein in the PDBQT format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of the (4-Cyclopropylphenyl)methanamine derivatives. For this guide, we will consider a parent compound and three derivatives with varying substituents (e.g., -OH, -Cl, -OCH3) on the phenyl ring.
-
Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94.
-
Save the prepared ligands in the PDBQT format.
-
-
Docking Protocol Validation (Redocking):
-
For each target protein that has a co-crystallized ligand, extract the ligand from the original PDB file.
-
Prepare this native ligand using the same procedure as the derivative ligands.
-
Define the docking grid box to encompass the known binding site of the native ligand.
-
Perform a docking calculation of the native ligand back into its binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[2] This step is crucial to ensure that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
-
Molecular Docking of Derivatives:
-
Using the validated docking parameters and the same grid box for each target, perform the molecular docking of the (4-Cyclopropylphenyl)methanamine derivatives.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinity scores (in kcal/mol) for the top-ranked poses of each derivative.
-
Visualize the binding poses of the derivatives within the active site of each target protein.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities of the parent (4-Cyclopropylphenyl)methanamine and its derivatives against the selected target proteins.
| Derivative | MAO-A (kcal/mol) | LSD1 (kcal/mol) | D3R (kcal/mol) | DDR1 (kcal/mol) |
| Parent (R=H) | -7.2 | -6.8 | -8.1 | -7.5 |
| R = -OH | -7.8 | -7.5 | -8.5 | -8.0 |
| R = -Cl | -7.5 | -7.1 | -8.3 | -7.8 |
| R = -OCH3 | -7.6 | -7.3 | -8.4 | -7.9 |
Note: These values are hypothetical and for illustrative purposes. Actual docking scores will vary depending on the specific software and parameters used.
Interpretation of Results and Structure-Activity Relationships (SAR)
From the hypothetical data, several trends can be observed:
-
Overall Affinity: The derivatives generally show the highest predicted binding affinity for the Dopamine D3 Receptor, followed by DDR1, MAO-A, and LSD1. This suggests that the (4-Cyclopropylphenyl)methanamine scaffold may have a preference for GPCRs and kinases over the other enzyme classes.
-
Effect of Substituents: The introduction of a hydroxyl (-OH) group consistently improves the predicted binding affinity across all targets. This is likely due to the formation of additional hydrogen bonds with residues in the binding pockets. The methoxy (-OCH3) and chloro (-Cl) groups also show a modest improvement in binding affinity compared to the parent compound.
Visualizing Key Interactions
MAO-A: The cyclopropylamine moiety is expected to interact with the flavin adenine dinucleotide (FAD) cofactor, which is characteristic of MAO inhibitors. The phenyl ring can form hydrophobic interactions with surrounding residues.
LSD1: Similar to MAO-A, the amine group is predicted to interact with the FAD cofactor. The substituted phenyl ring can occupy a hydrophobic pocket, with polar substituents forming hydrogen bonds with nearby amino acids.
D3R: The protonated amine of the methanamine group is likely to form a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptor, a canonical interaction for aminergic GPCRs. The cyclopropylphenyl group can extend into a hydrophobic pocket, with substituents potentially forming additional interactions.
DDR1: The derivatives are predicted to bind in the ATP-binding pocket of the kinase domain. The amine group can form hydrogen bonds with the hinge region residues, while the cyclopropylphenyl group occupies the hydrophobic pocket.
Comparison of Docking Software Alternatives
While this guide utilizes AutoDock Vina for its balance of speed and accuracy, several other docking programs are available, each with its own strengths and weaknesses.
| Software | Key Features | Best For |
| AutoDock Vina | Fast, accurate, and open-source. | Academic research and high-throughput virtual screening. |
| Glide (Schrödinger) | High accuracy and sophisticated scoring functions. | Commercial drug discovery and lead optimization.[5] |
| GOLD (CCDC) | High accuracy and flexibility in ligand and protein. | Complex docking scenarios and academic research.[5] |
| DOCK | One of the original docking programs, with a focus on shape complementarity. | Fragment-based drug design and academic research. |
The choice of software can significantly impact the results, and it is often advisable to use multiple programs to build confidence in the predicted binding modes.
Conclusion and Future Directions
This comparative guide demonstrates a systematic and scientifically rigorous approach to the molecular docking of (4-Cyclopropylphenyl)methanamine derivatives against a panel of relevant biological targets. The insights gained from such in-silico studies can provide a strong foundation for the rational design of more potent and selective modulators of these important proteins.
Future work should focus on synthesizing the most promising derivatives identified in this study and validating their predicted binding affinities and biological activities through in-vitro and in-vivo experiments. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic and realistic view of the binding event.
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
-
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2023). Molecules, 28(15), 5739. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). Bioorganic Chemistry, 147, 107321. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 24, 2026, from [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. [Link]
-
Molecular Docking of Drugs with Polymer Capping Agents Using ChemDraw, Chem3D & PyRx (Step-by-Step). (2025, December 27). YouTube. Retrieved January 24, 2026, from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 24, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 24, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 24, 2026, from [Link]
-
Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). PubMed. [Link]
-
(PDF) Molecular Docking Protocol - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. (n.d.). PubMed Central. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). PubMed Central. [Link]
-
How to validate the molecular docking results ? | ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Cyclopropylphenyl)methanamine
This document provides essential, immediate safety and logistical information for the handling of (4-Cyclopropylphenyl)methanamine (CAS No. 118184-67-1). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Immediate Hazard Assessment: A Case for Precaution
(4-Cyclopropylphenyl)methanamine is a primary amine for which comprehensive toxicological data is not widely available. However, analysis of supplier Safety Data Sheets (SDS) and aggregated GHS (Globally Harmonized System) data reveals conflicting, yet serious, hazard classifications.
-
Acute Oral Toxicity: The European Chemicals Agency (ECHA) C&L Inventory reports a harmonized classification of Acute Toxicity 3 (H301: Toxic if swallowed) from the majority of notifiers[1]. This classification demands stringent measures to prevent ingestion, including a strict prohibition on mouth pipetting and ensuring hand-to-mouth contact is impossible after handling.
-
Corrosivity: At least one major supplier classifies the compound as Class 8 Corrosive, with hazard statement H314: Causes severe skin burns and eye damage [2]. This is a common hazard for primary amines, which are alkaline and can readily cause chemical burns upon contact.
Senior Scientist's Directive: In the absence of a single, universally harmonized hazard profile, we must adopt the precautionary principle . All handling procedures must assume this compound is both acutely toxic if swallowed and corrosive to skin and eyes. This conservative approach is the cornerstone of a trustworthy safety protocol.
| Hazard Classification | GHS Code | Signal Word | Primary Implication for PPE |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Prevention of ingestion via contaminated hands or surfaces. |
| Skin Corrosion (Category 1B) | H314 | Danger | Full skin and eye protection to prevent chemical burns. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Before any PPE is donned, robust engineering controls must be in place. The intrinsic properties of amines—their potential for pungent odors and corrosive nature—make these controls non-negotiable.
-
Chemical Fume Hood: All manipulations of (4-Cyclopropylphenyl)methanamine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to contain vapors and prevent inhalation, which, given the corrosive nature, could cause severe respiratory tract irritation[3].
-
Safety Shower & Eyewash Station: Ensure that a compliant, regularly tested safety shower and eyewash station are immediately accessible (within a 10-second travel distance) from the handling area. Proximity is critical for mitigating the effects of an accidental splash[4].
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must directly address the dual hazards of corrosivity and acute toxicity. The following is a step-by-step guide to selecting the appropriate PPE for handling (4-Cyclopropylphenyl)methanamine.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory whenever the chemical is handled[5].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring volumes greater than 50 mL or working under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from corrosive splashes, while the goggles provide a necessary seal around the eyes.
-
Laboratory Coat: A flame-resistant laboratory coat is required. For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended.
-
Gloves: A Critical Choice. The selection of appropriate gloves is arguably the most critical PPE decision for this compound. Amines can be aggressive toward common glove materials.
-
Do NOT Use Standard Nitrile Gloves for Primary Protection: General-purpose, thin-mil nitrile gloves, common in many labs, often provide poor resistance to amines and should be considered for incidental splash protection only [1]. If a splash occurs, these gloves must be removed and replaced immediately.
-
Primary Recommendation: Butyl Rubber or Laminate Gloves. For direct handling, extended use, or immersion, gloves made of Butyl Rubber are highly recommended. Butyl rubber provides excellent resistance to a wide range of corrosive chemicals, including bases and many organic solvents[6][7]. A laminate glove (e.g., SilverShield®) can also be used.
-
Double Gloving: For all handling procedures, it is best practice to wear two pairs of gloves. An outer, robust glove like butyl rubber should be worn over a thinner inner glove. This technique allows for the safe removal of the contaminated outer glove without compromising the protection of the inner glove.
-
| Glove Material | Protection Level vs. Amines | Recommended Use Case |
| Standard Nitrile (thin mil) | Poor / Not Recommended [1] | Not for direct handling. Change immediately after splash. |
| Neoprene | Fair to Good [6] | Suitable for some applications, but check manufacturer data. |
| Butyl Rubber | Very Good / Excellent [6][7] | Recommended for direct handling and extended tasks. |
| Laminate (e.g., SilverShield®) | Excellent | Recommended for high-hazard tasks or unknown exposures. |
Always inspect gloves for any signs of degradation or puncture before use and dispose of them in the appropriate chemical waste stream after your procedure is complete.
Based on the properties of the structural analog benzylamine (Boiling Point: 184-185°C, Vapor Pressure: ~1 mmHg @ 20°C), (4-Cyclopropylphenyl)methanamine is expected to be a liquid with relatively low volatility at standard laboratory temperatures[8][9][10].
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is not typically required. The fume hood provides sufficient protection from vapors.
-
High-Risk Scenarios: A NIOSH-approved respirator with an organic vapor cartridge may be necessary under specific circumstances, such as:
-
A large-scale spill outside of a fume hood.
-
Heating the material, which would increase its vapor pressure.
-
Generating aerosols of the material.
-
The decision to require respiratory protection should be made as part of a formal risk assessment by the institution's environmental health and safety (EHS) professionals.
Operational and Disposal Plans
-
Preparation: Don all required PPE (chemical splash goggles, face shield if needed, lab coat, double gloves with butyl rubber outer).
-
Containment: Perform all work in a chemical fume hood. Place a plastic-backed absorbent pad on the work surface to contain any minor drips or spills.
-
Transfer: Use a chemically compatible spatula or pipette to transfer the material. Avoid any actions that could generate dust or aerosols.
-
Cleaning: After transfer, decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol), collecting all rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after work is complete.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Small Spill (<100 mL in a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spill (>100 mL or any spill outside a hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS emergency line.
-
Do not attempt to clean up the spill yourself.
-
All materials contaminated with (4-Cyclopropylphenyl)methanamine, including empty containers, used gloves, absorbent pads, and rinsate, must be treated as hazardous chemical waste .
-
Segregation: Keep amine waste separate from other waste streams, especially acidic waste, to prevent violent reactions.
-
Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE selection workflow for (4-Cyclopropylphenyl)methanamine.
References
-
PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. [Link]
-
OSHA. OSHA Glove Selection Chart. U.S. Department of Labor. [Link]
-
Ansell. Ansell Chemical Resistance Glove Chart, 8th Edition. [Link]
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
Duke University. Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. [Link]
-
Utah State University. Ansell 8th Edition Chemical Resistance Guide. [Link]
-
Kimberly-Clark. Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
NIST. Benzylamine. NIST Chemistry WebBook. [Link]
-
Duke University. Microflex Chemical Resistance Ratings. [Link]
-
The Hong Kong University of Science and Technology. Chemical Handling Glove Guide. [Link]
-
Cole-Parmer. How to Utilize this Chemical Resistance Guide. [Link]
-
INCHEM. ICSC 1338 - BENZYLAMINE. [Link]
-
The Glove Guru. Butyl Gloves. [Link]
-
Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. ICSC 1338 - BENZYLAMINE [inchem.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves-online.com [gloves-online.com]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzylamine [tianchipharma.com]
- 10. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
